4-Ethyl-6-methylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74647-33-9 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
4-ethyl-6-methylpyrimidine |
InChI |
InChI=1S/C7H10N2/c1-3-7-4-6(2)8-5-9-7/h4-5H,3H2,1-2H3 |
InChI Key |
FXQWSCWGPBMTHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=NC(=C1)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 4-Ethyl-6-methylpyrimidine
Disclaimer: Publicly available experimental data on the specific physicochemical properties, detailed synthesis protocols, and biological activity of 4-Ethyl-6-methylpyrimidine is limited. This guide provides calculated properties, general experimental methodologies for similar compounds, and a proposed synthesis workflow based on established pyrimidine chemistry.
Introduction
This compound is a substituted pyrimidine, a class of heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and various therapeutic agents. The nature and position of substituents on the pyrimidine ring play a crucial role in determining the molecule's physicochemical properties and biological activity. This document aims to provide a comprehensive overview of the available and predicted physicochemical characteristics of this compound, alongside general experimental procedures for its synthesis and characterization.
Physicochemical Properties
Due to the absence of specific experimental data for this compound in readily accessible databases, the following table summarizes its calculated properties and provides experimental data for structurally related compounds to offer a comparative context.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Calculated/Predicted) | 4-Methylpyrimidine (Experimental) | 4-Chloro-6-ethyl-2-methylpyrimidine (Experimental) |
| Molecular Formula | C₇H₁₀N₂ | C₅H₆N₂[1] | C₇H₉ClN₂ |
| Molecular Weight | 122.17 g/mol | 94.11 g/mol [1] | 156.61 g/mol |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | 209.1°C at 760 mmHg |
| Solubility | Data not available | Data not available | May be soluble in DMSO |
| pKa (protonated) | Data not available | Data not available | Data not available |
| LogP | Data not available | 0.2[1] | 2.001 |
Note: The data for related compounds are provided for illustrative purposes only and may not accurately reflect the properties of this compound.
Experimental Protocols
General Synthesis of 4,6-Disubstituted Pyrimidines
A common and versatile method for the synthesis of 4,6-disubstituted pyrimidines is the condensation of a β-dicarbonyl compound with an amidine.[2] This approach, known as the Pinner synthesis, is a cornerstone of pyrimidine chemistry.[2]
Proposed Synthesis Workflow for this compound
References
An In-depth Technical Guide to the Structural Analysis and Confirmation of 4-Ethyl-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the structural analysis and confirmation of the novel compound 4-Ethyl-6-methylpyrimidine. In the absence of published experimental data for this specific molecule, this paper outlines a reliable synthetic protocol and presents predicted spectroscopic data to facilitate its identification and characterization. The protocols and data herein are based on well-established principles of organic chemistry and spectroscopic techniques.
Proposed Synthesis: Pinner Pyrimidine Synthesis
A plausible and efficient method for the synthesis of this compound is the Pinner synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine.[1][2] For the target molecule, the reaction would involve the condensation of 3-ethyl-2,4-pentanedione with formamidine.
Experimental Protocol: Synthesis of this compound
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 3-ethyl-2,4-pentanedione and 1.1 equivalents of formamidine hydrochloride in absolute ethanol.
-
Base Addition: To the stirred solution, add 1.2 equivalents of a base such as sodium ethoxide or sodium methoxide. The addition should be done portion-wise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Visualization of the Synthetic Workflow
Predicted Spectroscopic Data for Structural Confirmation
The following tables summarize the predicted spectroscopic data for this compound, which are crucial for its structural confirmation. These predictions are generated using established computational models and databases.[3][4][5][6]
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-2 | ~8.9 | s | 1H | Pyrimidine C-H |
| H-5 | ~7.0 | s | 1H | Pyrimidine C-H |
| -CH₂- | ~2.8 | q | 2H | Ethyl group |
| -CH₃ (pyrimidine) | ~2.5 | s | 3H | Methyl group |
| -CH₃ (ethyl) | ~1.3 | t | 3H | Ethyl group |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| C-2 | ~158 | Pyrimidine C-H | ||
| C-4 | ~168 | Pyrimidine C-Et | ||
| C-5 | ~118 | Pyrimidine C-H | ||
| C-6 | ~165 | Pyrimidine C-Me | ||
| -CH₂- | ~30 | Ethyl group | ||
| -CH₃ (pyrimidine) | ~24 | Methyl group | ||
| -CH₃ (ethyl) | ~13 | Ethyl group |
Table 2: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₇H₁₀N₂ | |
| Molecular Weight | 122.17 g/mol | |
| [M]+• | m/z 122 | Molecular ion |
| Major Fragments | m/z 107, 94, 79, 52 | Predicted fragmentation pattern includes loss of a methyl group (-15), loss of an ethyl group (-29), and cleavage of the pyrimidine ring. |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H stretch | Aromatic (pyrimidine ring) |
| ~2970, ~2870 | C-H stretch | Aliphatic (ethyl and methyl groups) |
| ~1580, ~1550, ~1470 | C=N and C=C stretch | Pyrimidine ring |
| ~1450, ~1380 | C-H bend | Aliphatic (ethyl and methyl groups) |
| Below 900 | C-H out-of-plane bend | Aromatic (pyrimidine ring) |
Workflow for Structural Elucidation
For a novel compound like this compound, a systematic workflow is essential for unambiguous structural confirmation. The following diagram illustrates the logical flow of experiments and data analysis.
Visualization of the Structural Elucidation Workflow
Conclusion
This technical guide provides a foundational framework for the synthesis, analysis, and structural confirmation of this compound. The proposed synthetic route via the Pinner reaction is a high-yield and reliable method. The predicted spectroscopic data presented in this document will serve as a valuable reference for researchers in confirming the structure of this novel pyrimidine derivative. The outlined workflow for structural elucidation provides a systematic approach to ensure accurate and comprehensive characterization. This information is intended to support further research and development involving this and related pyrimidine compounds.
References
Technical Brief on 4-Ethyl-6-methylpyrimidine and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide addresses the chemical identity of 4-Ethyl-6-methylpyrimidine. Initial searches for this specific compound did not yield a dedicated CAS number or molecular formula, suggesting it is not a commonly cataloged substance. However, extensive data is available for structurally similar pyrimidine derivatives, which are presented herein. This document focuses on providing the available technical information for these related compounds, which may serve as valuable reference points for research and development in medicinal chemistry and materials science.
Chemical Data of Related Pyrimidine Derivatives
The following table summarizes the key chemical identifiers for closely related derivatives of this compound that are commercially available and documented in chemical databases.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Chloro-6-ethyl-2-methylpyrimidine | 89966-72-3[1] | C₇H₉ClN₂[1][2] | 156.61[1][2] |
| 4-Ethyl-6-hydroxy-2-methylpyrimidine | 52421-75-7[3] | Not explicitly found | 138.17[3] |
| 4-Ethoxy-2-isopropyl-6-methylpyrimidine | 72799-31-6[4] | C₁₀H₁₆N₂O | Not explicitly found |
Synthesis and Experimental Protocols
While a specific synthesis for this compound is not documented, the general synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. A plausible synthetic route for the parent compound could be hypothesized based on established pyrimidine synthesis methodologies.
A general representation of pyrimidine synthesis is provided in the workflow diagram below. This process, known as the Principal Synthesis, involves the cyclization of a β-dicarbonyl compound with a compound containing an N-C-N bond.
Caption: A generalized workflow for the synthesis of pyrimidine derivatives.
Potential Signaling Pathways and Biological Activity
Given the lack of specific biological data for this compound, we can infer potential areas of interest from the broader class of pyrimidine-containing molecules. Pyrimidine scaffolds are core structures in numerous biologically active compounds, including kinase inhibitors, antivirals, and anticancer agents. The functional groups at the 4- and 6-positions of the pyrimidine ring are crucial for interaction with biological targets.
The logical relationship for investigating the biological activity of a novel pyrimidine derivative is outlined in the diagram below.
Caption: A logical workflow for the development of a novel pyrimidine-based therapeutic agent.
Conclusion
References
Spectroscopic and Synthetic Profile of 4-Ethyl-6-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Ethyl-6-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and spectral data of analogous structures. Furthermore, a general synthetic protocol and standard methodologies for spectroscopic analysis are detailed to facilitate further research and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established empirical rules and data from structurally related pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9 | Singlet | 1H | H2 (pyrimidine ring) |
| ~7.0 | Singlet | 1H | H5 (pyrimidine ring) |
| ~2.8 | Quartet | 2H | -CH₂- (ethyl group) |
| ~2.5 | Singlet | 3H | -CH₃ (methyl group) |
| ~1.3 | Triplet | 3H | -CH₃ (ethyl group) |
| Solvent: CDCl₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C4 (pyrimidine ring) |
| ~165 | C6 (pyrimidine ring) |
| ~157 | C2 (pyrimidine ring) |
| ~118 | C5 (pyrimidine ring) |
| ~32 | -CH₂- (ethyl group) |
| ~24 | -CH₃ (methyl group) |
| ~13 | -CH₃ (ethyl group) |
| Solvent: CDCl₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium-Weak | Aromatic C-H Stretch |
| ~2970-2850 | Medium-Strong | Aliphatic C-H Stretch |
| ~1580-1600 | Strong | C=N Stretch (pyrimidine ring) |
| ~1550 | Strong | C=C Stretch (pyrimidine ring) |
| ~1460, ~1380 | Medium | C-H Bend (alkyl groups) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 122 | High | [M]⁺ (Molecular Ion) |
| 107 | Medium | [M - CH₃]⁺ |
| 94 | Medium | [M - C₂H₄]⁺ |
| 79 | Medium | [M - C₂H₅]⁺ |
Experimental Protocols
General Synthesis of 4,6-Disubstituted Pyrimidines
A common and effective method for the synthesis of 4,6-disubstituted pyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. For the synthesis of this compound, a plausible route is the reaction of formamidine with 3-ethyl-2,4-pentanedione (not a standard starting material) or, more practically, by modification of a pre-formed pyrimidine ring. A more common approach is the condensation of an appropriate 1,3-dicarbonyl compound with formamide or other nitrogen sources.
A potential synthetic route is the reaction of 3-methyl-2,4-pentanedione with an ethylating agent, followed by cyclization with formamide.
General Procedure:
-
To a solution of the appropriate β-dicarbonyl compound in a suitable solvent (e.g., ethanol, isopropanol), add a nitrogen-containing reagent such as formamidine acetate or guanidine carbonate.
-
The reaction mixture is typically heated under reflux for several hours.
-
Progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy:
-
A small amount of the neat liquid or solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.
-
Alternatively, for a solid sample, a KBr pellet can be prepared.
-
The spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS):
-
A dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) is prepared.
-
The solution is introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
-
The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Visualizations
Caption: Chemical structure of this compound.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of an organic compound.
Substituted Pyrimidine Compounds: A Technical Review for Drug Discovery Professionals
An In-depth Guide to the Synthesis, Biological Activity, and Therapeutic Potential of Substituted Pyrimidine Scaffolds
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. As a privileged scaffold, its derivatives have been successfully developed into drugs for treating a wide range of diseases, including cancer, viral infections, and microbial ailments. This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways related to substituted pyrimidine compounds.
Synthesis of Substituted Pyrimidines
A common and versatile method for synthesizing substituted pyrimidines involves the cyclocondensation of chalcones with amidine derivatives like guanidine hydrochloride. This approach allows for the introduction of diverse substituents at various positions of the pyrimidine ring, enabling the exploration of structure-activity relationships.
Experimental Protocols
General Procedure for the Synthesis of 4,6-Disubstituted Pyrimidin-2-amines from Chalcones
A representative protocol for the synthesis of 4,6-disubstituted pyrimidin-2-amines is as follows:
-
Reaction Setup: Equimolar amounts of a substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) are taken in a round-bottom flask.
-
Solvent and Reflux: The reactants are dissolved in dimethylformamide (DMF) and the mixture is refluxed for 4-6 hours, typically maintaining a temperature of 50-60°C using a water bath.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then recrystallized from a suitable solvent, such as methanol or ethanol, to yield the purified 4,6-disubstituted pyrimidin-2-amine.[1]
Anticancer Activity of Substituted Pyrimidines
Substituted pyrimidines are a prominent class of anticancer agents, with several compounds approved for clinical use and many more in various stages of development. Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.
Signaling Pathways
Mechanism of Action of 5-Fluorouracil (5-FU): 5-FU is a pyrimidine analog that, upon intracellular activation, inhibits thymidylate synthase (TS), a crucial enzyme for DNA synthesis and repair. This leads to "thymineless death" in rapidly dividing cancer cells.
Mechanism of Action of Ibrutinib: Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. By blocking BTK, ibrutinib disrupts the survival and proliferation of malignant B-cells.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of selected substituted pyrimidine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | C32 (Melanoma) | 24.4 | [2] |
| 3b | A375 (Melanoma) | 27.6 | [2] |
| 12c | UO-31 (Renal) | 0.87 | [3] |
| 12f | HL-60 (Leukemia) | 1.41 | [3] |
| 2a | A549 (Lung) | 42 | [4] |
| 1g (Chalcone) | A549 (Lung) | 17 | [4] |
| 21c | HCT-116 (Colon) | 60.9 µg/mL | [5] |
| 21d | HCT-116 (Colon) | 58.2 µg/mL | [5] |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antiviral Activity of Substituted Pyrimidines
Pyrimidine nucleoside analogs are a critical class of antiviral drugs. They act by mimicking natural nucleosides and, once incorporated into the viral genome by viral polymerases, they terminate the growing DNA or RNA chain.
Quantitative Data: Antiviral Activity
The following table presents the in vitro antiviral activity (IC50 values) of representative pyrimidine nucleoside analogs against different viruses.
| Compound ID | Virus | Cell Line | IC50 (µM) | Reference |
| 2i | Influenza A H1N1 | MDCK | 57.5 | [6] |
| 5i | Influenza A H1N1 | MDCK | 24.3 | [6] |
| 11c | Influenza A H1N1 | MDCK | 29.2 | [6] |
| 2f | Coxsackie B3 | Vero | 12.4 | [6] |
| 5f | Coxsackie B3 | Vero | 11.3 | [6] |
Antimicrobial Activity of Substituted Pyrimidines
Substituted pyrimidines also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. Their mechanisms of action can involve the inhibition of essential microbial enzymes or interference with cell wall synthesis.
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antimicrobial activity of a compound. The table below lists the MIC values for selected pyrimidine derivatives against different microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 3l | E. coli | 7.81 | [7] |
| 3d | E. coli | 31.25 | [7] |
| 3c | E. coli | 62.50 | [7] |
| 3l | C. albicans | 31.125 | [7] |
| 2 | S. aureus ATCC 29213 | 30 | [8] |
| 2 | S. pyogenes ATCC 19615 | 40 | [8] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[9][10][11][12]
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compound are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard) and then diluted to the final concentration for testing.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial or fungal suspension. Control wells (growth control without the compound and sterility control without microorganisms) are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Conclusion
Substituted pyrimidine compounds continue to be a highly fruitful area of research in drug discovery. Their synthetic tractability and the diverse range of biological activities they exhibit make them attractive scaffolds for the development of novel therapeutics. This technical guide has provided an overview of their synthesis, anticancer, antiviral, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is intended to serve as a valuable resource for professionals in the field, facilitating further exploration and innovation in the development of pyrimidine-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. rr-asia.woah.org [rr-asia.woah.org]
The Evolving Landscape of Pyrimidine Synthesis: A Technical Guide to Discovery and Application
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a cornerstone of medicinal chemistry, has been the subject of intense investigation for over a century. Its prevalence in nature as a core component of nucleobases, and its remarkable versatility in drug design, have driven the continuous development of novel synthetic methodologies. This technical guide provides an in-depth exploration of the historical landmarks and modern innovations in pyrimidine synthesis, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to empower researchers in the ongoing quest for new therapeutics.
A Journey Through Time: Key Milestones in Pyrimidine Synthesis
The story of pyrimidine synthesis is one of evolving efficiency, diversity, and elegance. Early methods, while groundbreaking for their time, often suffered from harsh reaction conditions and limited substrate scope. Modern approaches, in contrast, leverage the power of catalysis and multicomponent reactions to deliver complex pyrimidine-containing molecules with high precision and atom economy.
The Biginelli Reaction: A Classic Three-Component Condensation
First reported by Italian chemist Pietro Biginelli in 1891, this one-pot reaction of an aldehyde, a β-ketoester, and urea (or thiourea) provides access to dihydropyrimidinones (DHPMs), which can be readily oxidized to the corresponding pyrimidines. The simplicity and convergence of the Biginelli reaction have cemented its place as a fundamental tool in heterocyclic chemistry.
The Hantzsch Reaction: A Foundation for Multicomponent Synthesis
While the classical Hantzsch reaction, discovered by Arthur Hantzsch in 1881, is primarily known for the synthesis of dihydropyridines, its principles of multicomponent condensation have been widely adapted for the synthesis of various heterocycles, including pyrimidines. By employing a nitrogen source capable of providing two nitrogen atoms in a 1,3-relationship, such as urea or amidines, Hantzsch-like reactions offer a powerful strategy for the construction of the pyrimidine ring.
Modern Innovations: Catalysis and Expanded Scope
The 21st century has witnessed a renaissance in pyrimidine synthesis, driven by the advent of novel catalytic systems and a deeper understanding of reaction mechanisms. Transition-metal catalysis, organocatalysis, and the use of microwave irradiation have significantly expanded the synthetic toolbox, enabling the construction of highly functionalized and structurally diverse pyrimidine libraries for high-throughput screening and drug discovery.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from seminal and recent publications in the field of pyrimidine synthesis, providing a comparative overview of reaction efficiencies and the biological activities of synthesized compounds.
| Reaction Type | Catalyst/Conditions | Substrates | Product | Yield (%) | Reference |
| Biginelli Reaction | Yb(OTf)₃, solvent-free | Benzaldehyde, Ethyl acetoacetate, Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 95 | J. Org. Chem. 2000, 65, 12, 3864-3868 |
| Multicomponent | InCl₃ | Benzaldehyde, Ethyl acetoacetate, Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 91 | J. Org. Chem. 2000, 65, 19, 6270-6272 |
| Biginelli Reaction | Cu(OTf)₂, EtOH, reflux | 4-Chlorobenzaldehyde, Ethyl acetoacetate, Urea | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 88 | Tetrahedron Lett. 2004, 45, 35, 6561-6564 |
| Multicomponent | L-Proline, EtOH, rt | 3-Nitrobenzaldehyde, Dimedone, Urea | 5,5-Dimethyl-7-(3-nitrophenyl)-1,2,3,4,5,6,7,8-octahydroquinazoline-2,4-dione | 92 | Chem. Commun., 2005, 34, 4321-4323 |
| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |
| Gefitinib | EGFR | A431 | 0.025 | PNAS 2000, 97, 10, 5267-5272 |
| Erlotinib | EGFR | H358 | 0.08 | Mol. Cancer Ther. 2004, 3, 9, 1069-1077 |
| Lapatinib | EGFR/HER2 | BT474 | 0.05 | Cancer Res. 2004, 64, 18, 6624-6632 |
| 5-Fluorouracil | Thymidylate Synthase | Colon Cancer Cell Lines | Variable | Cancer Res. 1993, 53, 22, 5443-5448 |
Experimental Protocols
This section provides detailed methodologies for key pyrimidine synthesis reactions, offering a practical guide for laboratory implementation.
Protocol 1: Classical Biginelli Reaction for Dihydropyrimidine Synthesis
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure dihydropyrimidinone.
Protocol 2: Multicomponent Synthesis of a Pyrimidine Derivative
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Thiourea (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (catalytic amount)
Procedure:
-
To a stirred solution of the aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq) in DMF, add thiourea (1.2 eq).
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Heat the mixture at 80-100 °C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
The solid product will precipitate. Collect the precipitate by filtration and wash thoroughly with water.
-
Dry the crude product and recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure pyrimidine derivative.
Protocol 3: Synthesis of 5-Fluorouracil (5-FU)
Materials:
-
Uracil (1.0 eq)
-
Trifluoromethyl hypofluorite (CF₃OF) or Fluorine gas (F₂) diluted in an inert gas
-
Anhydrous acetic acid
Procedure (Illustrative, requires specialized equipment and safety precautions):
-
Suspend uracil (1.0 eq) in anhydrous acetic acid in a specialized fluorination reactor.
-
Cool the suspension to a low temperature (e.g., -78 °C).
-
Slowly bubble a stream of trifluoromethyl hypofluorite or diluted fluorine gas through the stirred suspension.
-
Carefully monitor the reaction progress by analyzing aliquots (e.g., by ¹⁹F NMR or HPLC).
-
Once the reaction is complete, carefully quench any excess fluorinating agent.
-
Remove the solvent under reduced pressure.
-
The crude 5-fluorouracil is then purified by recrystallization from water or another suitable solvent.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrimidine-based drugs and a general workflow for their synthesis and evaluation.
Caption: EGFR/HER2 signaling pathways and points of inhibition by pyrimidine-based drugs.
Caption: Mechanism of action of 5-Fluorouracil on the Thymidylate Synthase pathway.
Caption: General workflow for the synthesis and evaluation of novel pyrimidine derivatives.
Conclusion
The synthesis of pyrimidines has undergone a remarkable evolution, from classical one-pot procedures to highly sophisticated catalytic and multicomponent strategies. This continuous innovation has been instrumental in the discovery of numerous life-saving drugs. By providing a comprehensive overview of the historical context, modern methodologies, quantitative data, and biological relevance, this guide aims to equip researchers with the knowledge and tools necessary to continue pushing the boundaries of pyrimidine chemistry and contribute to the development of the next generation of targeted therapeutics.
References
Theoretical studies on the electronic structure of pyrimidines
An in-depth technical guide on the theoretical studies of the electronic structure of pyrimidines for researchers, scientists, and drug development professionals. This guide delves into the computational methodologies used to analyze pyrimidine derivatives, presents key quantitative data in a structured format, and visualizes logical workflows and relationships.
Introduction to Pyrimidines
Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. This core structure is fundamental to a vast array of biologically significant molecules, including three of the five nucleobases in nucleic acids (cytosine, thymine, and uracil), as well as several vitamins and therapeutic drugs. The electronic structure of the pyrimidine ring is a key determinant of its chemical reactivity, intermolecular interactions, and, consequently, its biological function.
Theoretical and computational chemistry provide powerful tools to investigate the electronic properties of pyrimidines at the molecular level. These studies offer insights into molecular geometry, stability, reactivity, and spectroscopic characteristics, which are invaluable in the field of drug design and development. By understanding the electronic landscape of pyrimidine derivatives, researchers can predict their behavior, design novel compounds with desired properties, and elucidate their mechanisms of action. This guide provides an overview of the theoretical approaches used to study pyrimidines, summarizes key findings, and presents detailed computational protocols.
Theoretical Methods for Studying Electronic Structure
A variety of quantum chemical methods have been employed to study the electronic structure of pyrimidines. The choice of method depends on the desired accuracy and the computational cost.
-
Ab initio Methods: These methods are based on first principles and do not rely on empirical parameters.
-
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can be important for accurate predictions.
-
Post-Hartree-Fock Methods: To account for electron correlation, several methods have been developed that build upon the HF theory. These include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory. These methods offer higher accuracy but are computationally more demanding.
-
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for medium to large-sized molecules. It is based on the principle that the energy of a system can be determined from its electron density. The accuracy of DFT methods depends on the choice of the exchange-correlation functional.
-
Hybrid Functionals: Functionals like B3LYP and PBE0, which combine a portion of exact HF exchange with a DFT exchange-correlation functional, have been shown to provide a good balance between accuracy and computational cost for studying pyrimidines.
-
-
Semi-empirical Methods: These methods use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are much faster and can be used for very large systems.
Electronic Properties of Pyrimidines: A Quantitative Overview
Theoretical studies have yielded a wealth of quantitative data on the electronic properties of pyrimidine and its derivatives. The following tables summarize some of the key findings.
Table 1: Calculated Vertical Ionization Potentials and Electron Affinities of Pyrimidine
| Method/Basis Set | Ionization Potential (eV) | Electron Affinity (eV) | Reference |
| B3LYP/6-311++G(d,p) | 9.71 | -0.34 | |
| PBE0/6-311++G(d,p) | 9.94 | -0.25 | |
| OVGF/6-311++G(d,p) | 9.85 | - | |
| Experimental | 9.82 | -0.25 |
Table 2: Calculated Dipole Moments of Pyrimidine Tautomers
| Tautomer | Dipole Moment (Debye) | Reference |
| Pyrimidine | 2.33 | |
| 2-hydroxypyrimidine | 3.65 | |
| 4-hydroxypyrimidine | 1.15 | |
| 5-hydroxypyrimidine | 2.41 |
Table 3: Relative Energies of Pyrimidine Tautomers Calculated at the B3LYP/6-311++G(d,p) Level
| Tautomer | Relative Energy (kcal/mol) |
| Pyrimidine | 0.00 |
| Dewar Pyrimidine | 75.2 |
| Benzvalene-like | 90.5 |
Computational Protocols
This section provides a detailed description of the computational methodologies typically employed in the theoretical study of pyrimidines.
4.1. Geometry Optimization and Frequency Calculations
The first step in most computational studies is to determine the equilibrium geometry of the molecule. This is achieved through a geometry optimization procedure.
-
Method: Density Functional Theory (DFT) with a hybrid functional such as B3LYP is a common choice.
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) is often used, which includes diffuse functions (++) to describe anions and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
-
Procedure:
-
An initial guess for the molecular geometry is provided.
-
The energy and forces on each atom are calculated.
-
The atomic positions are adjusted to minimize the energy.
-
Steps 2 and 3 are repeated until the forces are close to zero and the energy has converged.
-
-
Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be compared with experimental infrared and Raman spectra.
4.2. Calculation of Electronic Properties
Once the optimized geometry is obtained, a variety of electronic properties can be calculated.
-
Ionization Potential and Electron Affinity: These can be calculated using the vertical and adiabatic approaches. The vertical ionization potential is the energy difference between the neutral molecule and the cation at the neutral's geometry. The vertical electron affinity is the energy difference between the neutral molecule and the anion at the neutral's geometry. The Outer Valence Green's Function (OVGF) method can also be used to obtain accurate ionization potentials.
-
Dipole Moment: The dipole moment is a measure of the polarity of a molecule and is calculated as a standard output from most quantum chemistry programs.
-
Electronic Spectra: Time-dependent DFT (TD-DFT) is a widely used method to calculate the excited states of molecules and simulate their UV-Vis absorption spectra.
4.3. Software
A number of software packages are available for performing these calculations, including:
-
Gaussian
-
GAMESS
-
ORCA
-
NWChem
Visualizations
5.1. Workflow for Computational Study of Pyrimidines
Caption: A generalized workflow for the computational investigation of pyrimidine derivatives.
5.2. Relationship between Electronic Structure and Drug Action
Caption: The relationship between calculated electronic properties and pharmacological outcomes.
Conclusion
provide a powerful framework for understanding and predicting their chemical and biological behavior. The methods and protocols outlined in this guide, from geometry optimization using DFT to the calculation of various electronic and spectroscopic properties, offer a robust approach for researchers in academia and industry. The quantitative data and visualizations presented herein serve as a valuable resource for those engaged in the design and development of novel pyrimidine-based therapeutic agents. As computational power continues to increase and theoretical methods become more sophisticated, the role of computational chemistry in drug discovery is set to expand even further, with pyrimidine-based research remaining at the forefront of this exciting field.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Ethyl-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pyrimidines are a class of heterocyclic aromatic organic compounds that are of significant interest in the field of medicinal chemistry due to their presence in a wide variety of biologically active molecules, including nucleobases. The synthesis of substituted pyrimidines is a cornerstone of many drug discovery programs. The general and most common method for synthesizing the pyrimidine ring is the reaction of a β-dicarbonyl compound with an N-C-N synthon, such as an amidine, urea, or, in this case, formamide. This protocol outlines a laboratory-scale synthesis of 4-Ethyl-6-methylpyrimidine, a compound that can serve as a building block for more complex molecules.
Data Presentation
The following table summarizes the key reactants, their properties, and the expected product characteristics for the synthesis of this compound. The expected yield is an estimate based on similar pyrimidine syntheses.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Amount (mmol) | Volume/Mass | Expected Yield (%) |
| 3-Ethyl-2,4-pentanedione | C₇H₁₂O₂ | 128.17 | Reactant | 10 | 1.28 g | - |
| Formamide | CH₃NO | 45.04 | Reactant | 50 | 2.25 g | - |
| This compound | C₇H₁₀N₂ | 122.17 | Product | - | - | 60-70 |
Experimental Protocol
Materials:
-
3-Ethyl-2,4-pentanedione (98% purity)
-
Formamide (99% purity)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Apparatus for fractional distillation under reduced pressure
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-ethyl-2,4-pentanedione (1.28 g, 10 mmol) and formamide (2.25 g, 50 mmol).
-
Reaction: Heat the mixture to 150-160 °C with continuous stirring. The reaction is typically carried out for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with two additional 25 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash successively with 25 mL of 1 M hydrochloric acid, 25 mL of saturated sodium bicarbonate solution, and 25 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is a liquid. Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for 4-Ethyl-6-methylpyrimidine Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 4-ethyl-6-methylpyrimidine derivatives as versatile precursors in organic synthesis, with a particular focus on their application in the development of biologically active molecules. The protocols detailed below are based on established pyrimidine chemistry and provide a framework for the synthesis and functionalization of this important heterocyclic scaffold.
Introduction
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] Substituted pyrimidines are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The this compound core, in particular, serves as a valuable building block for creating diverse molecular architectures. Due to the high reactivity of substituted pyrimidines, particularly at the 2, 4, and 6 positions, functionalization allows for the synthesis of complex molecules with potential therapeutic applications.[3] This document focuses on the synthesis of a key intermediate, 4-chloro-6-ethyl-2-methylpyrimidine, and its subsequent use as a precursor in the synthesis of novel derivatives.
Synthesis of a Key Precursor: 4-Chloro-6-ethyl-2-methylpyrimidine
The synthesis of 4,6-disubstituted pyrimidines is typically achieved through the condensation of a β-dicarbonyl compound with an amidine or a related N-C-N synthon.[3][4] For the synthesis of the this compound scaffold, the corresponding β-diketone, 3-ethyl-2,4-pentanedione, can be reacted with urea or an amidine. To generate a versatile precursor for further functionalization, a common strategy involves the synthesis of a hydroxypyrimidine followed by chlorination.
Workflow for the Synthesis of 4-Chloro-6-ethyl-2-methylpyrimidine:
Caption: Synthetic workflow for 4-chloro-6-ethyl-2-methylpyrimidine.
Experimental Protocol: Synthesis of 4-Chloro-6-ethyl-2-methylpyrimidine
Step 1: Synthesis of 6-Ethyl-2-methyl-4-hydroxypyrimidine
-
To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add 3-ethyl-2,4-pentanedione (1.0 equivalent) and urea (1.0 equivalent).
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-ethyl-2-methyl-4-hydroxypyrimidine.
Step 2: Synthesis of 4-Chloro-6-ethyl-2-methylpyrimidine
-
To a stirred solution of 6-ethyl-2-methyl-4-hydroxypyrimidine (1.0 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents), add an organic base such as triethylamine (0.3-0.7 equivalents) dropwise at 0-5 °C.[5]
-
After the addition is complete, heat the reaction mixture at reflux (approximately 100 °C) for 2-5 hours.[5]
-
Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-6-ethyl-2-methylpyrimidine.
-
The product can be further purified by column chromatography or distillation under reduced pressure.
Quantitative Data for 4-Chloro-6-ethyl-2-methylpyrimidine
| Property | Value | Reference |
| Molecular Formula | C₇H₉ClN₂ | [6] |
| Molecular Weight | 156.61 g/mol | [6] |
| Appearance | Solid | [6] |
| Boiling Point | 209.1 °C | [7] |
Application of 4-Chloro-6-ethyl-2-methylpyrimidine as a Precursor
The chloro substituent at the 4-position of the pyrimidine ring is a versatile handle for introducing a wide range of functional groups via nucleophilic aromatic substitution (SNAr) reactions.[8][9] This reactivity makes 4-chloro-6-ethyl-2-methylpyrimidine a valuable precursor for the synthesis of diverse libraries of compounds for drug discovery and materials science.
General Workflow for Nucleophilic Substitution:
Caption: General scheme for nucleophilic substitution reactions.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Dissolve 4-chloro-6-ethyl-2-methylpyrimidine (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF, acetonitrile, or THF).
-
Add the desired nucleophile (1.1-1.5 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 2.0 equivalents).
-
Heat the reaction mixture at a temperature ranging from 60 °C to 120 °C, depending on the reactivity of the nucleophile.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table of Potential Nucleophilic Substitution Reactions and Products
| Nucleophile | Product Class | Potential Biological Activity |
| Primary/Secondary Amines | 4-Amino-6-ethyl-2-methylpyrimidines | Anticancer, Antiviral[10][11] |
| Alcohols/Phenols | 4-Alkoxy/Aryloxy-6-ethyl-2-methylpyrimidines | Kinase Inhibitors |
| Thiols/Thiophenols | 4-Thioether-6-ethyl-2-methylpyrimidines | Antimicrobial |
| Organometallic Reagents (via cross-coupling) | 4-Aryl/Alkyl-6-ethyl-2-methylpyrimidines | Various |
Application in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway
Derivatives of 4,6-disubstituted pyrimidines have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[10] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[12][13] The development of selective PI3K inhibitors is a major focus in oncology drug discovery.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key intracellular signaling cascade that is often dysregulated in cancer.[1][14] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[13] PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt and PDK1. This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets, including mTOR, to promote cell proliferation and survival.[12][13]
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.
The ability to synthesize a diverse range of 4,6-disubstituted pyrimidines from precursors like 4-chloro-6-ethyl-2-methylpyrimidine allows for the exploration of structure-activity relationships (SAR) to develop potent and selective PI3K inhibitors.
Conclusion
This compound derivatives, particularly halogenated intermediates such as 4-chloro-6-ethyl-2-methylpyrimidine, are valuable and versatile precursors in organic synthesis. Their straightforward synthesis and the reactivity of the pyrimidine core enable the generation of a wide array of functionalized molecules. These compounds hold significant promise for the development of novel therapeutics, especially in the field of oncology, by targeting critical signaling pathways like PI3K/Akt/mTOR. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this important heterocyclic scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. PI3K/AKT Signaling in Cancer | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. 4-Chloro-6-ethyl-2-methylpyrimidine | 89966-72-3 | PDA96672 [biosynth.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral activity of 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Reactions Involving 4-Ethyl-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential reactions of 4-Ethyl-6-methylpyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The following sections detail the experimental setup, protocols, and expected outcomes for the synthesis of this pyrimidine derivative and a representative subsequent reaction.
Synthesis of this compound
The synthesis of this compound can be achieved through a well-established method for pyrimidine ring formation: the condensation of a β-keto ester with an amidine. In this case, ethyl propionylacetate serves as the β-dicarbonyl component, and acetamidine hydrochloride provides the N-C-N fragment for the pyrimidine ring.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl propionylacetate
-
Acetamidine hydrochloride
-
Sodium ethoxide (or sodium metal in absolute ethanol)
-
Absolute ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for pH adjustment)
-
Sodium bicarbonate (for neutralization)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.
-
Reaction Setup: To the sodium ethoxide solution, add acetamidine hydrochloride and stir until it is fully dissolved.
-
Addition of β-Keto Ester: Slowly add ethyl propionylacetate to the reaction mixture at room temperature with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
After cooling to room temperature, neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data: Synthesis of this compound
| Parameter | Value |
| Reactants | |
| Ethyl propionylacetate | 1.0 eq |
| Acetamidine hydrochloride | 1.1 eq |
| Sodium ethoxide | 2.2 eq |
| Reaction Conditions | |
| Solvent | Absolute Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 - 6 hours |
| Product | |
| Product Name | This compound |
| Expected Yield | 65-75% |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Purification | |
| Method | Vacuum Distillation or Column Chromatography |
Representative Reaction: Nucleophilic Aromatic Substitution
The pyrimidine ring, particularly at the 2, 4, and 6 positions, is electron-deficient and therefore susceptible to nucleophilic aromatic substitution.[1] A common transformation is the conversion of a chloro-substituted pyrimidine to an amino-substituted derivative. This section outlines a hypothetical two-step process starting from a potential precursor to this compound to illustrate this reactivity.
First, the synthesis of 4-Chloro-6-ethyl-2-methylpyrimidine from the corresponding hydroxypyrimidine, followed by its amination.
Experimental Protocol: Synthesis of 4-Amino-6-ethyl-2-methylpyrimidine
Step 1: Chlorination of 4-Ethyl-6-hydroxy-2-methylpyrimidine
Materials:
-
4-Ethyl-6-hydroxy-2-methylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst)
-
Ice
-
Dichloromethane
Procedure:
-
In a round-bottom flask, carefully add 4-Ethyl-6-hydroxy-2-methylpyrimidine to an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-Chloro-6-ethyl-2-methylpyrimidine. This intermediate can often be used in the next step without further purification.
Step 2: Amination of 4-Chloro-6-ethyl-2-methylpyrimidine
Materials:
-
4-Chloro-6-ethyl-2-methylpyrimidine
-
Ammonia (in ethanol or aqueous solution)
-
Ethanol (as solvent)
Procedure:
-
Dissolve the crude 4-Chloro-6-ethyl-2-methylpyrimidine in ethanol in a sealed pressure vessel.
-
Add an excess of a solution of ammonia in ethanol.
-
Heat the mixture at 100-120 °C for 8-12 hours.
-
Cool the reaction vessel and carefully vent any excess pressure.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer, concentrate, and purify the resulting 4-Amino-6-ethyl-2-methylpyrimidine by recrystallization or column chromatography.
Quantitative Data: Nucleophilic Aromatic Substitution
| Parameter | Step 1: Chlorination | Step 2: Amination |
| Starting Material | 4-Ethyl-6-hydroxy-2-methylpyrimidine (1.0 eq) | 4-Chloro-6-ethyl-2-methylpyrimidine (1.0 eq) |
| Reagents | Phosphorus oxychloride (excess), N,N-Dimethylaniline (cat.) | Ammonia (excess) |
| Solvent | None | Ethanol |
| Temperature | Reflux (approx. 105 °C) | 100 - 120 °C |
| Reaction Time | 2 - 3 hours | 8 - 12 hours |
| Product | 4-Chloro-6-ethyl-2-methylpyrimidine | 4-Amino-6-ethyl-2-methylpyrimidine |
| Expected Yield | 80-90% (crude) | 70-85% |
| Purification | - | Recrystallization or Column Chromatography |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Representative Reaction Pathway
Caption: Pathway for a representative nucleophilic aromatic substitution.
General Role of Pyrimidine Derivatives as Kinase Inhibitors
Disclaimer: The following diagram illustrates a general mechanism of action for pyrimidine-based kinase inhibitors and is not specific to this compound, for which no specific biological activity has been documented in the provided search results.
Caption: General mechanism of pyrimidine derivatives as kinase inhibitors.
References
High-Yield Synthesis of 4-Ethyl-6-methylpyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 4-Ethyl-6-methylpyrimidine derivatives. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in a wide array of therapeutic agents.
Introduction
Pyrimidine derivatives are a cornerstone in drug discovery and development, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The this compound scaffold, in particular, serves as a valuable building block for the synthesis of diverse molecular libraries aimed at identifying novel therapeutic leads. The primary synthetic route to this scaffold involves the classical Pinner synthesis, which utilizes the cyclocondensation of a β-dicarbonyl compound with an amidine.[3] This method is widely adopted due to its reliability and the ready availability of starting materials.
Applications in Drug Development
The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other targeted therapies.[1] While specific biological activities for this compound itself are not extensively documented in publicly available literature, its structural analogs are known to possess significant pharmacological potential.
Anticancer Potential: Numerous studies have highlighted the anticancer properties of substituted pyrimidines. These compounds can act as inhibitors of key enzymes in cancer signaling pathways, such as protein kinases. The structural motif of a disubstituted pyrimidine can be tailored to fit into the ATP-binding pocket of various kinases, leading to the inhibition of tumor growth and proliferation.[1][4] Derivatives of 4,6-disubstituted pyrimidines have shown potent antiproliferative activities against various human cancer cell lines.[4]
Anti-inflammatory Activity: Pyrimidine derivatives have also been investigated for their anti-inflammatory effects.[5][6] Certain substituted pyrimidines have demonstrated the ability to modulate inflammatory pathways, suggesting their potential as therapeutic agents for inflammatory diseases.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the cyclocondensation of 2,4-hexanedione with formamidine hydrochloride. This reaction is typically carried out in the presence of a base and a suitable solvent.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
2,4-Hexanedione (Reagent grade, ≥98%)
-
Formamidine hydrochloride (≥97%)
-
Sodium ethoxide (NaOEt) or other suitable base
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-hexanedione (1 equivalent) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add formamidine hydrochloride (1.1 equivalents) followed by the portion-wise addition of sodium ethoxide (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 60-80% | General synthetic methods for pyrimidines |
| Purity (after purification) | >95% | General synthetic methods for pyrimidines |
| Appearance | Colorless to pale yellow oil | [7] |
Characterization Data (Predicted and Analog-Based)
| Technique | Expected Data for this compound | Reference (Analog: 4-ethyl-5-methylpyrimidine) |
| ¹H NMR (CDCl₃) | δ (ppm): 8.9 (s, 1H, H-2), 7.0 (s, 1H, H-5), 2.8 (q, 2H, -CH₂-), 2.5 (s, 3H, -CH₃), 1.3 (t, 3H, -CH₂-CH₃) | δ (ppm): 8.90 (s, 1H), 8.33 (m, 1H), 2.74-2.68 (m, 2H), 2.21 (s, 3H), 1.25-1.21 (t, 3H).[7] |
| ¹³C NMR (CDCl₃) | δ (ppm): 168, 165, 157, 118, 30, 24, 12 | δ (ppm): 169.73, 156.70, 156.57, 128.60, 27.97, 15.36, 11.66.[7] |
| Mass Spec (EI) | m/z: 122 [M]⁺ | m/z: 122.0844 [M]⁺.[7] |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Conclusion
The protocol described provides a reliable and high-yield method for the synthesis of this compound, a valuable building block for the development of novel therapeutic agents. The straightforward nature of the Pinner condensation reaction, coupled with standard purification techniques, makes this synthesis accessible to researchers in both academic and industrial settings. Further derivatization of the this compound scaffold can lead to the discovery of new compounds with potent anticancer and anti-inflammatory activities.
References
- 1. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 3. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anti-Inflammatory Activity of N,6-Diaryl-4-Methyl-2-Thioxo-1,2,3,6-Tetrahydropyrimidine-5-Carboxamides [ouci.dntb.gov.ua]
Application of 4-Ethyl-6-methylpyrimidine in catalyst development
Application of Pyrimidine Derivatives in Catalyst Development
Disclaimer: Extensive research did not yield any specific documented applications of 4-Ethyl-6-methylpyrimidine in catalyst development. The following application notes and protocols are based on the broader class of pyrimidine derivatives, which have been successfully utilized as ligands in transition metal-catalyzed reactions. The information presented here is a generalized representation derived from available literature on various pyrimidine-containing catalysts and should be adapted for specific research needs.
Application Notes
Introduction
Pyrimidine derivatives have emerged as a versatile class of N-heterocyclic compounds in the field of catalysis. Their electron-rich nitrogen atoms can effectively coordinate with transition metals, forming stable and catalytically active complexes. These pyrimidine-based ligands can influence the steric and electronic properties of the metal center, thereby tuning the catalyst's activity, selectivity, and stability. The primary application of pyrimidine derivatives in catalysis is as ligands for transition metals such as palladium, ruthenium, and iron, which are employed in a variety of organic transformations.
Catalytic Applications of Pyrimidine-Ligated Transition Metals
Pyrimidine-functionalized ligands have been successfully employed in several key organic reactions:
-
Cross-Coupling Reactions: Palladium complexes bearing pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands have demonstrated high activity in Mizoroki-Heck reactions. These catalysts facilitate the formation of carbon-carbon bonds with high selectivity and yields.
-
C-H Activation: Ruthenium complexes with pyrimidine-based P^N ligands have been utilized as catalysts for acceptorless dehydrogenative coupling reactions, enabling the synthesis of complex molecules like pyridines, quinolines, and other pyrimidines.[1][2]
-
Modular Pyrimidine Synthesis: Iron(II)-complexes have been used to catalyze the cyclization of saturated carbonyl compounds with amidines to produce a variety of pyrimidine derivatives.[3]
The performance of these catalysts is often dependent on the specific substitution pattern on the pyrimidine ring and the nature of the metal center.
Data Presentation: Performance of Pyrimidine-Based Catalysts
The following tables summarize representative quantitative data from studies on pyrimidine-ligated catalysts.
Table 1: Mizoroki-Heck Reaction Catalyzed by a Palladium-Pyrimidine Complex
| Entry | Aryl Halide | Olefin | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | 98 | [4] |
| 2 | Bromobenzene | Styrene | 95 | [4] |
| 3 | 4-Bromoacetophenone | n-Butyl acrylate | 92 | [4] |
| 4 | 4-Iodotoluene | n-Butyl acrylate | 99 | [4] |
Table 2: Acceptorless Dehydrogenative Coupling for Pyrimidine Synthesis using a Ruthenium-Pyrimidine Complex
| Entry | Benzamidine | Alcohol | Product | Yield (%) | Reference |
| 1 | Benzamidine hydrochloride | 1-Phenylethanol | 2,4-Diphenyl-6-methylpyrimidine | 85 | [1] |
| 2 | 4-Methoxybenzamidine | 1-(4-Methoxyphenyl)ethanol | 2,4-Bis(4-methoxyphenyl)-6-methylpyrimidine | 90 | [1] |
| 3 | Benzamidine hydrochloride | 1-(p-Tolyl)ethanol | 2-Phenyl-4-(p-tolyl)-6-methylpyrimidine | 88 | [1] |
Experimental Protocols
The following are generalized protocols for the synthesis of a pyrimidine-based ligand and its application in a catalytic reaction. These protocols are illustrative and may require optimization for specific substrates and ligands.
Protocol 1: Synthesis of a Pyrimidine-Functionalized N-Heterocyclic Carbene (NHC) Ligand Precursor
This protocol describes the synthesis of an imidazolium salt which is a precursor to an NHC ligand.
Materials:
-
2-Bromopyrimidine
-
1-Mesitylimidazole
-
Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromopyrimidine (1.0 mmol) and 1-mesitylimidazole (1.0 mmol) in dry toluene (10 mL).
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold toluene and diethyl ether.
-
Dry the solid product under vacuum to yield the pyrimidine-functionalized imidazolium salt.
Protocol 2: Synthesis of a Palladium-NHC-Pyrimidine Catalyst
This protocol details the synthesis of a palladium complex from the NHC precursor.
Materials:
-
Pyrimidine-functionalized imidazolium salt (from Protocol 1)
-
Silver(I) oxide (Ag₂O)
-
Dichloromethane (DCM)
-
Bis(acetonitrile)dichloropalladium(II) ([PdCl₂(MeCN)₂])
-
Inert atmosphere, protected from light
Procedure:
-
In a Schlenk flask protected from light and under an inert atmosphere, suspend the imidazolium salt (1.0 mmol) and Ag₂O (0.55 mmol) in dry DCM (15 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of Celite to remove silver salts.
-
To the filtrate, add [PdCl₂(MeCN)₂] (1.0 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired palladium-NHC-pyrimidine catalyst.
Protocol 3: General Procedure for a Mizoroki-Heck Cross-Coupling Reaction
This protocol outlines a general procedure for using the synthesized palladium catalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Olefin (1.2 mmol)
-
Palladium-NHC-pyrimidine catalyst (0.01 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF, 5 mL)
-
Inert atmosphere
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), the palladium catalyst (0.01 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (5 mL) and the olefin (1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of a pyrimidine-based catalyst and its application.
Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
References
Application Notes and Protocols for Assessing the Bioactivity of Pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine analogs represent a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory effects. The versatility of the pyrimidine scaffold allows for diverse chemical modifications, leading to a vast chemical space for drug discovery. The effective screening and characterization of these analogs require robust and reproducible protocols to assess their bioactivity.
These application notes provide detailed methodologies for key in vitro assays to evaluate the cytotoxic, anti-proliferative, antiviral, and enzyme inhibitory properties of novel pyrimidine derivatives. The included protocols are intended to serve as a comprehensive resource for researchers in academic and industrial settings, facilitating the identification and advancement of promising lead compounds.
General Laboratory Equipment and Reagents
Successful implementation of the following protocols requires access to standard cell culture and molecular biology laboratory facilities.
Common Equipment:
-
Biological safety cabinet (Class II)
-
CO₂ incubator
-
Inverted microscope
-
Centrifuge (refrigerated recommended)
-
Microplate reader (absorbance, fluorescence, and luminescence capabilities)
-
Water bath
-
Autoclave
-
pH meter
-
Vortex mixer
-
Multichannel pipettes and pipette aid
-
Hemocytometer or automated cell counter
-
-20°C and -80°C freezers
-
Liquid nitrogen storage for cell banks
Common Reagents and Consumables:
-
Sterile cell culture flasks, plates (96-well, 24-well), and dishes
-
Sterile serological pipettes and pipette tips
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile water
-
Gloves, lab coats, and other personal protective equipment
Section 1: Cytotoxicity and Anti-proliferative Assays
Assessing the cytotoxic and anti-proliferative effects of pyrimidine analogs is a critical first step in drug discovery, particularly for anticancer applications. These assays determine the concentration at which a compound inhibits cell growth or induces cell death.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrimidine analog in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently with a pipette to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells. It is a sensitive and reproducible method for assessing cytotoxicity.
Experimental Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
After the incubation period with the test compound, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Wash the plate five times with slow-running tap water.
-
Remove excess water by inverting the plate and tapping it on a paper towel.
-
Allow the plate to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Dye Solubilization:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Shake the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Data Acquisition:
-
Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: The data analysis is similar to the MTT assay, with the IC50 value determined from a dose-response curve.
Experimental Workflow for Cytotoxicity Assays
Application Notes and Protocols for In Vitro Assays of Pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for key in vitro assays to evaluate the efficacy of pyrimidine-based compounds. The protocols are intended to guide researchers in setting up and performing these assays, while the compiled data offers a reference for the expected potency of this class of compounds.
Anticancer Activity of Pyrimidine-Based Compounds
Pyrimidine analogs are a cornerstone of cancer chemotherapy, primarily functioning as antimetabolites that interfere with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells.[1] In vitro assays are crucial for the initial screening and characterization of novel pyrimidine-based anticancer agents.
Key Signaling Pathways in Cancer Targeted by Pyrimidine Derivatives
Several signaling pathways that are often dysregulated in cancer are targeted by pyrimidine-based compounds. Two of the most prominent are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase (CDK) pathways.
-
EGFR Signaling Pathway: The EGFR pathway plays a critical role in cell proliferation, survival, and migration.[2] Overactivation of this pathway is a common feature in many cancers. Pyrimidine derivatives have been developed as EGFR inhibitors, blocking the downstream signaling cascade.[3][4]
. Caption: EGFR Signaling Pathway
-
CDK Signaling Pathway: CDKs are key regulators of the cell cycle.[5] Their aberrant activity can lead to uncontrolled cell division, a hallmark of cancer. Pyrimidine-based inhibitors of CDKs can arrest the cell cycle and induce apoptosis in cancer cells.[6]
. Caption: CDK Signaling Pathway
Cell Viability and Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] As cellular metabolic activity is an indicator of cell viability, the MTT assay is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[7]
Experimental Workflow: MTT Assay
. Caption: MTT Assay Workflow
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine-based test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
-
Quantitative Data: Anticancer Activity of Pyrimidine Derivatives (IC50 Values)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine Derivative 1 | MCF-7 (Breast) | 1.629 | [10] |
| Pyrimidine Derivative 2 | A549 (Lung) | 5.85 | [11] |
| Pyrimidine Derivative 3 | Caco2 (Colon) | >10 | [10] |
| Pyrido[2,3-d]pyrimidine 2d | A549 (Lung) | 50 | [12] |
| 4-aminopyrazolo[3,4-d]pyrimidine 12c | UO-31 (Renal) | 0.87 | [13] |
| 4-aminopyrazolo[3,4-d]pyrimidine 12j | HL-60 (Leukemia) | 1.41 | [13] |
| Thieno[2,3-d]pyrimidine derivative | HepG2 (Liver) | 3.56 | [11] |
Antiviral Activity of Pyrimidine-Based Compounds
Pyrimidine analogs are also a critical class of antiviral agents. They can act as inhibitors of viral nucleic acid synthesis or interfere with other essential viral or host cell processes.[14]
Key Mechanisms of Antiviral Action
-
Inhibition of Viral Polymerase: Many pyrimidine nucleoside analogs, once phosphorylated within the cell, can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.[15]
-
Inhibition of Host Pyrimidine Biosynthesis: Some pyrimidine-based compounds inhibit host cell enzymes, such as dihydroorotate dehydrogenase (DHODH), which is essential for de novo pyrimidine synthesis.[16][17] This depletes the intracellular pool of pyrimidines, thereby indirectly inhibiting viral replication which is highly dependent on host cell nucleotides.[16][18]
DHODH in Pyrimidine Biosynthesis
. Caption: DHODH in Pyrimidine Biosynthesis
Plaque Reduction Assay
The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[19][20] A plaque is a clear zone that develops in a cell monolayer as a result of virus-induced cell lysis.
Experimental Workflow: Plaque Reduction Assay
. Caption: Plaque Reduction Assay Workflow
Protocol: Plaque Reduction Assay [21][22]
-
Cell Seeding:
-
Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the pyrimidine-based test compound in a serum-free medium.
-
Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU)/well).
-
-
Infection and Treatment:
-
Pre-incubate the diluted virus with the diluted compound at 37°C for 1 hour.
-
Remove the growth medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay:
-
After the adsorption period, remove the inoculum and overlay the cell monolayer with 2 mL of an overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose) containing the corresponding concentration of the test compound.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells with a solution such as 4% formaldehyde.
-
Stain the cells with a staining solution (e.g., 0.1% crystal violet). The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
The EC50 value (the concentration of compound that reduces the number of plaques by 50%) can be determined from a dose-response curve.
-
Quantitative Data: Antiviral Activity of Pyrimidine Derivatives
| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |
| MMNPAPP | Phage CP51 | Bacillus cereus | 73 µg/mL | [23] |
| MNPPAPP | Phage CP51 | Bacillus cereus | >333 µg/mL | [23] |
| Compound 7a | HCoV-229E | HEL | >100 | [24] |
| Compound 7b | HCoV-229E | HEL | >100 | [24] |
| Compound 7f | HCoV-229E | HEL | >100 | [24] |
Antimicrobial Activity of Pyrimidine-Based Compounds
Pyrimidine derivatives have also been investigated for their antibacterial and antifungal properties.[25] These compounds can interfere with various microbial processes, leading to the inhibition of growth or cell death.
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the agent that prevents the visible growth of the microorganism.[26][27]
Experimental Workflow: Broth Microdilution Assay
. Caption: Broth Microdilution Assay Workflow
Protocol: Broth Microdilution [28][29][30]
-
Preparation of Antimicrobial Agent Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrimidine-based test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (bacterium or fungus) adjusted to a 0.5 McFarland turbidity standard.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives (MIC Values)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Pyrimidine Derivative | S. aureus | 3.125 | [25] |
| Dihydropyrimidine Derivative | E. coli | 14.72 | [25] |
| Thieno[2,3-d]pyrimidine | C. albicans | 25 | [25] |
| Halogenated Pyrrolopyrimidine | S. aureus | 8 | [31] |
| 24DC5FP | S. aureus | 50 | [32] |
| Compound 3 | E. coli | 1.0 | [33] |
| Compound 3 | P. aeruginosa | 1.0 | [33] |
| Pyrimidine analogue 10 | P. aeruginosa | 0.77 µM/ml | [34] |
| Pyrimidine analogue 12 | C. albicans | 1.73 µM/ml | [34] |
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 14. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
- 20. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 21. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jocpr.com [jocpr.com]
- 24. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]
- 25. derpharmachemica.com [derpharmachemica.com]
- 26. Broth microdilution - Wikipedia [en.wikipedia.org]
- 27. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 28. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 29. Broth Microdilution | MI [microbiology.mlsascp.com]
- 30. rr-asia.woah.org [rr-asia.woah.org]
- 31. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. journals.innovareacademics.in [journals.innovareacademics.in]
- 34. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single Crystal Growth of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the common techniques for growing single crystals of pyrimidine derivatives. High-quality single crystals are crucial for determining the three-dimensional molecular structure through X-ray diffraction, which is essential for structure-activity relationship (SAR) studies, polymorph screening, and intellectual property protection in drug development.
Introduction to Crystallization of Pyrimidine Derivatives
Pyrimidine derivatives are a cornerstone in medicinal chemistry and materials science, with applications ranging from anticancer agents to nonlinear optical materials.[1][2] Obtaining high-quality single crystals is often a critical yet challenging step. The success of crystallization depends on a delicate balance of thermodynamics and kinetics, influenced by factors such as solvent choice, temperature, concentration, and purity of the compound. The techniques outlined below are widely applicable and can be adapted for a broad range of pyrimidine-based compounds.
Core Techniques for Single Crystal Growth
The most successful methods for growing single crystals of organic molecules, including pyrimidine derivatives, rely on slowly bringing a solution to a state of supersaturation, from which crystals can nucleate and grow. The primary techniques are Slow Evaporation, Vapor Diffusion, and Slow Cooling.[3][4]
Slow Evaporation
Principle: This is the simplest method, where the concentration of the solute is gradually increased by the slow evaporation of the solvent until the solution becomes supersaturated and crystals begin to form.[3][5]
Advantages:
-
Minimal setup required.
-
Effective for a wide range of compounds and solvents.
Disadvantages:
-
Can sometimes lead to the formation of crystal aggregates on the surface of the vessel.[3]
-
Less control over the rate of crystallization compared to other methods.
-
Highly volatile solvents may evaporate too quickly, leading to poor quality crystals.[6]
Key Parameters:
-
Solvent Choice: The ideal solvent should have moderate volatility and dissolve the compound reasonably well. Solvents like ethanol, methanol, or mixtures such as dichloromethane/ethanol can be effective.[7]
-
Temperature: A constant and slightly elevated temperature can control the evaporation rate. Placing the vial in a controlled environment can prevent rapid temperature fluctuations.[8]
-
Vessel: A vial with a narrow opening or covered with parafilm with a few pinholes can slow down the evaporation rate. NMR tubes can also be used for small quantities.[6]
Vapor Diffusion
Principle: This technique involves two solvents: a "good" solvent in which the compound is soluble, and a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses in the vapor phase into the solution of the compound, reducing its solubility and inducing crystallization.[6][9] This is arguably the most successful method for obtaining high-quality single crystals from small amounts of material.[3]
Advantages:
-
Excellent control over the rate of crystallization.
-
Highly effective for milligram-scale crystallizations.[9]
-
Often yields high-quality single crystals.
Disadvantages:
-
Requires careful selection of a miscible solvent/anti-solvent pair.
-
The setup is slightly more complex than slow evaporation.
Key Parameters:
-
Solvent System: The "good" solvent should be less volatile than the "anti-solvent".[6] For pyrimidine derivatives that are soluble in DMF or DMSO, anti-solvents like DCM, cyclohexane, or ethyl acetate can be effective.[7]
-
Setup: The compound is dissolved in the good solvent in a small, open vial. This vial is then placed inside a larger, sealed container (e.g., a jar or beaker) containing the anti-solvent.[3][8]
-
Temperature: Placing the setup in a refrigerator can slow down the diffusion rate, which can sometimes lead to better crystals.[4][8]
Slow Cooling
Principle: This method is suitable for compounds that have a significant difference in solubility at different temperatures. A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and the compound to crystallize out.[4][5]
Advantages:
-
Relatively simple to implement.
-
Can produce large, high-quality crystals if the cooling rate is well-controlled.
Disadvantages:
-
Requires the compound to be thermally stable at the higher temperature.
-
The solubility profile of the compound must be known.
Key Parameters:
-
Solvent Choice: The solvent should show a large change in solute solubility with temperature.
-
Cooling Rate: A very slow and controlled cooling rate is crucial. This can be achieved by placing the heated solution in an insulated container (e.g., a Dewar flask) or a programmable heating/cooling block. A typical cooling rate might be around 1°C per minute or slower.[10]
-
Saturation: It is important to start with a solution that is saturated at the higher temperature.[8]
Data Presentation: Solvent Systems and Properties
The choice of solvent is critical for successful crystallization. The following table summarizes common solvents and anti-solvents that can be used for pyrimidine derivatives and other organic compounds.
| Good Solvent | Potential Anti-Solvent(s) | Comments |
| Dimethylformamide (DMF) | Dichloromethane (DCM), Cyclohexane, Dioxane, Ethyl Acetate[7] | Useful for compounds with low solubility in common organic solvents.[7] |
| Dimethyl Sulfoxide (DMSO) | Dichloromethane (DCM), Cyclohexane, Dioxane, Ethyl Acetate[7] | Similar to DMF, good for poorly soluble compounds.[7] |
| Dichloromethane (DCM) | Pentane, Hexane, Diethyl Ether[3] | A common choice, but its high volatility can be a challenge for slow evaporation. |
| Tetrahydrofuran (THF) | Hexane, Pentane | A good general-purpose solvent. |
| Toluene | Pentane, Hexane, Diethyl Ether | Can help disrupt pi-stacking interactions.[7] |
| Ethanol / Methanol | Diethyl Ether, Pentane, Hexane, Water | Good for compounds with hydrogen bonding capabilities. |
| Acetonitrile | Tetrahydrofuran, Diethyl Ether | A polar aprotic solvent. |
| Ethyl Acetate | Hexane, Pentane | A moderately polar solvent. |
Experimental Protocols
Purity Requirement: Before attempting any crystallization, ensure the compound is as pure as possible (ideally >95%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor crystal quality.[3]
Protocol 1: Slow Evaporation
-
Dissolution: Dissolve 5-10 mg of the pyrimidine derivative in the minimum amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a small, clean vial (e.g., a 2 mL glass vial).
-
Filtration (Optional): If there are any insoluble impurities, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean vial.[8]
-
Evaporation Setup: Cover the vial with parafilm and puncture it with 1-3 small holes using a needle. Alternatively, cap the vial loosely.
-
Incubation: Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or in a controlled incubator).
-
Monitoring: Check the vial periodically over several days to weeks for crystal growth. Avoid disturbing the vial.[3]
-
Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the solvent.
Protocol 2: Vapor Diffusion
-
Inner Vial Preparation: Dissolve 2-5 mg of the pyrimidine derivative in a small amount (100-300 µL) of a "good" solvent (e.g., THF, DCM, Toluene) in a small open vial (e.g., a 0.5 mL vial).
-
Outer Vessel Preparation: Add 1-2 mL of the volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether) to a larger vessel (e.g., a 20 mL scintillation vial or a small jar).[3]
-
Assembly: Carefully place the inner vial inside the larger vessel, ensuring the solvent levels are such that the vials will not tip over or mix directly.
-
Sealing: Seal the outer vessel tightly with a cap.
-
Incubation: Place the setup in a quiet, undisturbed location at a constant temperature.[8] For slower diffusion, the setup can be placed in a refrigerator.[4]
-
Monitoring and Harvesting: Crystals should appear in the inner vial over a period of days to weeks. Once grown, carefully retrieve the inner vial and harvest the crystals.
Protocol 3: Slow Cooling
-
Solution Preparation: In a small test tube or vial, add 10-20 mg of the pyrimidine derivative and a suitable solvent.
-
Saturation: Gently heat the sealed vial (e.g., in a sand bath or heating block) while stirring or sonicating until all the solid has dissolved. If necessary, add more solvent dropwise to achieve full dissolution at the elevated temperature.
-
Cooling:
-
Method A (Room Temperature Cooling): Turn off the heat source and allow the setup to cool slowly to room temperature over several hours.
-
Method B (Insulated Cooling): Place the vial in an insulated container (e.g., a beaker filled with vermiculite or a Dewar flask filled with warm water) to slow the cooling process further.
-
-
Incubation: Once at room temperature, the vial can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to maximize the yield of crystals, although the best quality crystals often form during the initial slow cooling phase.[3]
-
Harvesting: Collect the crystals by filtration or decantation.
Mandatory Visualizations
Below are diagrams created using the DOT language to illustrate the workflows and experimental setups.
References
- 1. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 4. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. unifr.ch [unifr.ch]
- 7. researchgate.net [researchgate.net]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethyl-6-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Ethyl-6-methylpyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for the synthesis of this compound is the Pinner pyrimidine synthesis. This reaction involves the condensation of a β-dicarbonyl compound with an amidine.[1][2][3] For the synthesis of this compound, this would typically involve the reaction of 3-ethyl-2,4-pentanedione with acetamidine hydrochloride.
Q2: What are the typical starting materials for the synthesis of this compound?
A2: The primary starting materials are:
-
β-Dicarbonyl compound: 3-Ethyl-2,4-pentanedione.
-
Amidine source: Acetamidine hydrochloride.
-
Solvent: Typically an alcohol, such as ethanol or methanol.
-
Base (optional, depending on the procedure): A non-nucleophilic base may be used to neutralize the amidine salt and facilitate the reaction.
Q3: What are the critical parameters influencing the yield of the reaction?
A3: Several factors can significantly impact the yield of this compound synthesis:
-
Purity of reactants: Impurities in the starting materials can lead to side reactions and lower yields.
-
Reaction temperature: The optimal temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting decomposition or side reactions.
-
Reaction time: Sufficient time is required for the reaction to go to completion. Monitoring the reaction progress by techniques like TLC or GC is recommended.
-
pH of the reaction mixture: The acidity or basicity of the medium can influence the reactivity of the reactants and the stability of the product.
-
Stoichiometry of reactants: The molar ratio of the β-dicarbonyl compound to the amidine can affect the yield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect reaction conditions: Temperature too low, reaction time too short. 2. Poor quality of starting materials: Impurities or degradation of reactants. 3. Incorrect stoichiometry: Improper molar ratio of reactants. 4. Ineffective base: If using a base, it may not be strong enough or may be sterically hindered. | 1. Optimize reaction conditions: Gradually increase the temperature and monitor the reaction progress. Extend the reaction time. 2. Purify starting materials: Recrystallize or distill the reactants before use. 3. Verify stoichiometry: Carefully measure and use the correct molar ratios. A slight excess of the amidine may be beneficial. 4. Select an appropriate base: Consider using a stronger, non-nucleophilic base like sodium ethoxide or DBU. |
| Formation of Side Products | 1. Self-condensation of the β-dicarbonyl compound: Can occur under basic conditions. 2. Hydrolysis of the amidine: Can happen if there is excess water in the reaction mixture. 3. Side reactions of impurities: Reactants may contain impurities that participate in unwanted reactions. | 1. Control the addition of base: Add the base slowly to the reaction mixture. 2. Use anhydrous conditions: Ensure all glassware is dry and use anhydrous solvents. 3. Purify starting materials: As mentioned above, purification is crucial. |
| Difficulty in Product Isolation | 1. Product is soluble in the work-up solvent. 2. Formation of an emulsion during extraction. 3. Product is an oil and does not crystallize. | 1. Choose an appropriate extraction solvent: Use a solvent in which the product has high solubility and impurities have low solubility. 2. Break the emulsion: Add a small amount of brine or a different organic solvent. Centrifugation can also be effective. 3. Induce crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution. If it remains an oil, consider purification by column chromatography. |
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | None | 78 (reflux) | 12 | 45 |
| 2 | Methanol | None | 65 (reflux) | 12 | 42 |
| 3 | Ethanol | NaOEt | 78 (reflux) | 8 | 65 |
| 4 | t-Butanol | KOtBu | 82 (reflux) | 8 | 72 |
| 5 | Dioxane | None | 100 | 12 | 55 |
Note: This data is hypothetical and for illustrative purposes. Actual results may vary.
Experimental Protocols
Key Experiment: Synthesis of this compound via Pinner Condensation
Materials:
-
3-Ethyl-2,4-pentanedione (1.0 eq)
-
Acetamidine hydrochloride (1.1 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetamidine hydrochloride portion-wise at room temperature.
-
Stir the mixture for 30 minutes to allow for the formation of the free base of acetamidine.
-
To this mixture, add 3-ethyl-2,4-pentanedione dropwise.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Mandatory Visualization
References
Technical Support Center: Purification of Crude 4-Ethyl-6-methylpyrimidine
Welcome to the technical support center for the purification of crude 4-Ethyl-6-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While the exact impurity profile can vary depending on the synthetic route, common impurities in crude this compound may include:
-
Unreacted Starting Materials: Such as ethyl acetoacetate, acetamidine, or related precursors.
-
Side-Reaction Products: Isomeric pyrimidines, over-alkylated products, or products from self-condensation of the starting materials.
-
Reagents and Solvents: Residual catalysts, bases, or solvents used in the synthesis.
-
Degradation Products: The pyrimidine ring can be susceptible to cleavage under harsh acidic or basic conditions, leading to various degradation products.
Q2: What are the recommended initial purification techniques for crude this compound?
A2: For initial purification, the following techniques are generally recommended:
-
Extraction: An initial workup with an appropriate solvent system (e.g., ethyl acetate and water) can help remove many water-soluble and some organic-soluble impurities.
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical and should be determined experimentally.
-
Sublimation: For thermally stable compounds, sublimation under reduced pressure can be a very effective purification method.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: To accurately determine the purity of this compound, a combination of the following analytical methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): A versatile and sensitive technique for separating and quantifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for crystalline solids.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
Problem 1: Oily Product Obtained After Synthesis
| Possible Cause | Troubleshooting Step |
| Residual Solvent | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| Presence of Low-Melting Impurities | Attempt to triturate the oily product with a non-polar solvent like hexane or pentane to induce crystallization of the desired product and dissolve the impurities. |
| Product is an Oil at Room Temperature | If the product is inherently an oil, purification should be carried out using column chromatography. |
Problem 2: Poor Recovery After Recrystallization
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents or solvent mixtures. Common choices for pyrimidine derivatives include ethanol, acetone, ethyl acetate, and their mixtures with water or hexanes. |
| Too Much Solvent Used | Use the minimum amount of hot solvent required to fully dissolve the crude product. After cooling, if no crystals form, try to slowly evaporate some of the solvent. |
| Product is Highly Soluble in the Chosen Solvent | If the product remains soluble even at low temperatures, an anti-solvent (a solvent in which the product is insoluble but is miscible with the primary solvent) can be added dropwise to the cooled solution to induce precipitation. |
| Premature Crystallization During Hot Filtration | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out on the filter paper. |
Problem 3: Persistent Impurities Detected by HPLC/GC-MS After Purification
| Possible Cause | Troubleshooting Step |
| Co-crystallization of Impurities | If an impurity has a similar structure and polarity to the desired product, it may co-crystallize. In this case, a different purification technique, such as column chromatography, may be necessary. |
| Thermally Labile Compound | If using GC-MS, the high temperatures of the injection port or column may cause the compound to degrade, showing artificial impurities. Use a lower injection temperature or a "cool on-column" injection method if available. HPLC is generally preferred for potentially labile compounds. |
| Column Chromatography Ineffectiveness | The chosen mobile phase may not be optimal for separating the impurities. A systematic optimization of the solvent system (e.g., trying different solvent gradients and compositions) is required. Consider using a different stationary phase (e.g., a more polar or less polar column). |
Data Presentation
Table 1: Comparison of Purification Techniques for a Structurally Similar Compound (4-methyl-6-hydroxypyrimidine)
| Purification Method | Recovery Rate | Purity | Reference |
| Sublimation (100–110°/1 mm) | 90–95% | High (m.p. 148–149°C) | Organic Syntheses Procedure |
| Recrystallization from Acetone | 80–90% | Good | Organic Syntheses Procedure |
| Recrystallization from Ethyl Acetate | 70–80% | Good | Organic Syntheses Procedure |
| Recrystallization from Ethanol | 60–70% | Moderate | Organic Syntheses Procedure |
Note: This data is for a related compound and should be used as a general guideline. Optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. Allow the solution to cool to see if crystals form.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase Selection: For pyrimidine derivatives, silica gel is a common choice for the stationary phase.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (mobile phase) that gives good separation between the desired product and impurities (aim for an Rf value of 0.2-0.4 for the product). A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).
-
Column Packing: Pack a glass column with a slurry of the stationary phase in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Pass the mobile phase through the column and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
Technical Support Center: Synthesis of 4-Ethyl-6-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating by-products during the synthesis of 4-Ethyl-6-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and established method for synthesizing 4,6-disubstituted pyrimidines is through the condensation of a β-dicarbonyl compound with an amidine or a similar N-C-N reagent.[1] For the synthesis of this compound, a plausible route involves the reaction of 3-acetyl-2-pentanone with formamide in the presence of an acid or base catalyst.
Q2: What are the potential by-products in the synthesis of this compound?
During the synthesis of this compound, several by-products can form due to side reactions. These may include incompletely cyclized intermediates, products of self-condensation of the starting materials, and regioisomers. The formation of these by-products is often influenced by reaction conditions such as temperature, reaction time, and the nature of the catalyst.
Q3: How can I detect and identify by-products in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is typically employed for the detection and identification of by-products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for separating and identifying components of the reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information of the isolated by-products.
Q4: What are the key factors influencing the formation of by-products?
The formation of by-products can be influenced by several factors, including:
-
Reaction Temperature: Higher temperatures can sometimes lead to an increase in side reactions.
-
Reaction Time: Prolonged reaction times may result in the formation of degradation products.
-
Purity of Starting Materials: Impurities in the 3-acetyl-2-pentanone or formamide can lead to the formation of unexpected by-products.
-
Stoichiometry of Reactants: An incorrect ratio of the β-dicarbonyl compound to the amidine can result in incomplete reaction and the formation of by-products.
-
Choice of Catalyst: The type and concentration of the acid or base catalyst can significantly impact the reaction pathway and the distribution of by-products.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time or temperature judiciously.- Ensure proper stoichiometry of reactants.- Verify the activity of the catalyst. |
| Formation of significant amounts of by-products. | - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product.- Purify starting materials before use. | |
| Presence of a Major By-product with a Mass Corresponding to a Dimer of the Starting Dicarbonyl | Self-condensation of 3-acetyl-2-pentanone. | - Lower the reaction temperature.- Add the β-dicarbonyl compound slowly to the reaction mixture containing the amidine. |
| Detection of an Isomeric By-product (4-Methyl-6-ethylpyrimidine) | Non-regioselective cyclization. | - Investigate different catalysts that may offer better regioselectivity.- Modify the reaction conditions to favor the formation of the desired isomer. |
| Presence of Multiple Unidentified Peaks in HPLC Analysis | Complex side reactions or degradation. | - Analyze the reaction mixture at different time points to understand the reaction progress.- Isolate and characterize major by-products using techniques like preparative HPLC and NMR. |
Potential By-products in this compound Synthesis
The following table summarizes potential by-products that may be observed during the synthesis of this compound via the condensation of 3-acetyl-2-pentanone and formamide.
| By-product Name | Chemical Structure | Molecular Weight ( g/mol ) | Potential m/z ([M+H]⁺) |
| 4-Methyl-6-ethylpyrimidine | Isomer | 136.19 | 137.20 |
| Incompletely Cyclized Intermediate | Open-chain adduct | 155.20 | 156.21 |
| 3-acetyl-2-pentanone Dimer | Self-condensation product | 228.32 | 229.33 |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
3-acetyl-2-pentanone
-
Formamide
-
Ammonium chloride (catalyst)
-
Ethanol (solvent)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-acetyl-2-pentanone (1 equivalent) and ammonium chloride (0.1 equivalents) in ethanol.
-
Add formamide (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC-MS.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
By-product Identification using HPLC-MS
This protocol outlines a general method for the analysis of the reaction mixture to identify the main product and by-products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Workflow for By-product Identification and Mitigation
The following diagram illustrates a logical workflow for troubleshooting and minimizing by-product formation during the synthesis of this compound.
References
Technical Support Center: Pyrimidine Synthesis Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during pyrimidine synthesis, with a focus on the Biginelli and Orlov-Vladimirov reactions. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Biginelli Reaction Troubleshooting
The Biginelli reaction is a one-pot multicomponent reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones. While versatile, it can present challenges such as low yields and purification difficulties.
Question: Why is the yield of my Biginelli reaction consistently low?
Answer: Low yields in the Biginelli reaction can stem from several factors. Here are the most common causes and their solutions:
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial. While classical methods use strong Brønsted acids like HCl, these can lead to side reactions. Modern methods often employ Lewis acids or milder catalysts for improved yields.[1][2] Consider screening different catalysts.
-
Reaction Conditions: Temperature and reaction time play a significant role. Ensure your reaction is running at the optimal temperature for your specific substrates and catalyst. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of degradation products.
-
Purity of Reagents: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to unwanted side products. Ensure all starting materials are of high purity.
-
Solvent Choice: The solvent can influence the reaction rate and yield. While ethanol is traditionally used, other solvents or even solvent-free conditions have been shown to be effective for certain substrate combinations.[3]
-
Workup Procedure: Product can be lost during the workup and purification steps. The product often precipitates from the reaction mixture upon cooling and can be isolated by filtration.[4] However, significant amounts may remain in the mother liquor.
dot digraph "Biginelli_Reaction_Low_Yield_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
start [label="Low Yield in\nBiginelli Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Check Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Review Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Verify Reagent\nPurity", fillcolor="#FBBC05", fontcolor="#202124"]; check_workup [label="Optimize Workup/\nPurification", fillcolor="#FBBC05", fontcolor="#202124"];
sub_catalyst [label="Screen Lewis Acids\n(e.g., Yb(OTf)3, InCl3)\nor Organocatalysts", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_conditions [label="Optimize Temperature &\nTime (TLC Monitoring)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_reagents [label="Use Purified\nStarting Materials", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_workup [label="Cool Reaction Slowly\nto Maximize Precipitation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
end [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_catalyst; start -> check_conditions; start -> check_reagents; start -> check_workup;
check_catalyst -> sub_catalyst; check_conditions -> sub_conditions; check_reagents -> sub_reagents; check_workup -> sub_workup;
sub_catalyst -> end; sub_conditions -> end; sub_reagents -> end; sub_workup -> end; } .dot Caption: Troubleshooting workflow for low yields in Biginelli reactions.
Question: My Biginelli reaction does not seem to go to completion. What can I do?
Answer: Incomplete conversion can be due to several factors:
-
Reaction Equilibrium: The initial steps of the Biginelli reaction are often reversible. Driving the reaction towards the product can be achieved by removing water, for example, by using a Dean-Stark apparatus if the solvent allows.
-
Insufficient Reaction Time or Temperature: As mentioned above, monitoring the reaction by TLC is crucial to ensure it has reached completion. Some substrate combinations may require longer reaction times or higher temperatures.
-
Catalyst Deactivation: The catalyst may become deactivated over the course of the reaction. In such cases, adding a fresh portion of the catalyst might be beneficial.
Question: I am having trouble purifying my dihydropyrimidinone product. What are the common impurities and how can I remove them?
Answer: Purification of dihydropyrimidinones (DHPMs) can be challenging due to the presence of unreacted starting materials and side products.
-
Recrystallization: This is the most common method for purifying DHPMs.[5] A hot filtration step can be beneficial to remove insoluble impurities before allowing the solution to cool and the product to crystallize.[6] Choosing the right solvent or solvent system is critical for successful recrystallization.[7][8][9]
-
Common Impurities: Unreacted aldehyde, β-ketoester, and urea are the most common impurities. Washing the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble can be effective. Cold ethanol is often used for this purpose.
-
Side Products: Side reactions can occur, such as the self-condensation of the β-ketoester or the formation of Knoevenagel condensation products between the aldehyde and the β-ketoester. Chromatographic purification may be necessary if these side products are present in significant amounts.
Orlov-Vladimirov Pyrimidine Synthesis Troubleshooting
The Orlov-Vladimirov synthesis is a method for preparing polysubstituted pyrimidines. Detailed troubleshooting information for this specific reaction is less commonly reported in the literature compared to the Biginelli reaction. However, general principles of troubleshooting organic reactions can be applied.
Question: My Orlov-Vladimirov reaction is giving a low yield. What are the potential causes?
Answer: While specific troubleshooting data for the Orlov-Vladimirov reaction is limited, low yields in similar condensation reactions often arise from:
-
Purity of Reactants: As with any multicomponent reaction, the purity of the starting materials is critical. Ensure all reactants are pure and dry.
-
Reaction Conditions: Temperature, reaction time, and catalyst loading can significantly impact the yield. A systematic optimization of these parameters may be necessary.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired pyrimidine. Analysis of the crude reaction mixture by techniques like LC-MS or NMR can help identify these side products and guide optimization efforts to minimize their formation.
Due to the limited availability of specific troubleshooting literature for the Orlov-Vladimirov reaction, a general troubleshooting workflow for pyrimidine cyclization reactions is provided below.
dot digraph "General_Pyrimidine_Cyclization_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
start [label="Low Yield in\nPyrimidine Cyclization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Verify Reactant\nPurity & Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_conditions [label="Optimize Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; analyze_side_products [label="Analyze Crude Mixture\nfor Side Products", fillcolor="#FBBC05", fontcolor="#202124"];
sub_purity [label="Use Purified/Dry Reagents\nCheck Molar Ratios", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_conditions [label="Vary Temperature, Time,\nand Catalyst Loading", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_analysis [label="Use LC-MS/NMR to\nIdentify Byproducts", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
modify_conditions [label="Modify Conditions to\nMinimize Side Reactions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_purity; start -> optimize_conditions; start -> analyze_side_products;
check_purity -> sub_purity; optimize_conditions -> sub_conditions; analyze_side_products -> sub_analysis;
sub_analysis -> modify_conditions;
sub_purity -> end; sub_conditions -> end; modify_conditions -> end; } .dot Caption: General troubleshooting workflow for pyrimidine cyclization reactions.
Quantitative Data Summary
The choice of catalyst can significantly impact the yield of the Biginelli reaction. The following table summarizes the performance of various catalysts under different conditions for the synthesis of a model dihydropyrimidinone.
| Catalyst | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 4 | 20-60 | Classical |
| Yb(OTf)₃ | Benzaldehyde | Ethyl acetoacetate | Urea | None | 100 | 0.5 | 94 | [3] |
| InCl₃ | Benzaldehyde | Ethyl acetoacetate | Urea | THF | Reflux | 10 | 92 | [3] |
| LiClO₄ | Benzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | Reflux | 4 | 95 | [3] |
| (SnCl₂)₂ChCl | Benzaldehyde | Ethyl acetoacetate | Urea | None | 80 | 0.33 | 96 | [8] |
| FeCl₃·6H₂O | Benzaldehyde | Ethyl acetoacetate | Urea | None | 100 | 1 | 95 | [3] |
Experimental Protocols
General Procedure for the Biginelli Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea or thiourea (1.2-1.5 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol) and the catalyst (e.g., a catalytic amount of HCl or a Lewis acid). For solvent-free reactions, the reactants and catalyst are mixed directly.
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux) and stir for the required time. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash it with a cold solvent (e.g., ethanol) to remove soluble impurities.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent or solvent mixture.
Detailed Protocol for the Synthesis of a Dihydropyrimidinone Derivative
This protocol describes the synthesis of methyl 4-(2,4-dinitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[5]
-
A mixture of 2,4-dinitrophenyl benzaldehyde (1.2 mmol), urea (1.2 mmol), and methyl acetoacetate (1.5 mmol) in methanol is added to a 50 mL round-bottomed flask.
-
Concentrated hydrochloric acid is added as a catalyst.
-
The mixture is refluxed for 15 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Once the reaction is complete, the reaction mixture is poured into ice-cold water with stirring.
-
The resulting precipitate is filtered, washed with aqueous methanol, and then dried.
Experimental Protocol for Orlov-Vladimirov Pyrimidine Synthesis
Signaling Pathways and Experimental Workflows
dot digraph "Biginelli_Reaction_Mechanism" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
aldehyde [label="Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; urea [label="Urea", fillcolor="#F1F3F4", fontcolor="#202124"]; beta_ketoester [label="β-Ketoester (Enol form)", fillcolor="#F1F3F4", fontcolor="#202124"];
acyliminium [label="N-Acyliminium Ion\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; adduct [label="Open-Chain Ureide\nAdduct", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; dihydropyrimidinone [label="3,4-Dihydropyrimidin-2(1H)-one", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
aldehyde -> acyliminium [label="+ Urea\n- H₂O"]; acyliminium -> adduct [label="+ β-Ketoester (Enol)"]; adduct -> dihydropyrimidinone [label="Cyclization\n- H₂O"]; } .dot Caption: Simplified mechanism of the Biginelli reaction.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. PCR Troubleshooting Tips [sigmaaldrich.cn]
- 3. neb.com [neb.com]
- 4. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eutectic Salt Catalyzed Environmentally Benign and Highly Efficient Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
How to increase the stability of 4-Ethyl-6-methylpyrimidine solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the stability of 4-Ethyl-6-methylpyrimidine solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide & FAQs
This section is designed to provide direct answers to specific problems you may encounter.
Q1: My this compound solution is showing a decrease in concentration over a short period. What are the potential causes?
A1: Rapid degradation of this compound solutions can be attributed to several factors:
-
Oxidative Stress: Pyrimidine derivatives can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions.[1][2][3][4]
-
Photodegradation: Exposure to UV light can cause decomposition of the pyrimidine ring.[5]
-
Inappropriate pH: The stability of pyrimidine compounds can be highly dependent on the pH of the solution. Both acidic and alkaline conditions can potentially lead to hydrolysis or other degradation reactions.
-
Elevated Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Solvent Effects: The choice of solvent can influence the stability of the compound. Protic solvents, for instance, may participate in degradation pathways.
Q2: I've observed a color change in my this compound solution. What does this indicate?
A2: A color change in your solution is often an indicator of chemical degradation and the formation of chromophoric byproducts. This could be a result of oxidation or other decomposition reactions. It is crucial to investigate the cause and assess the purity of your solution before proceeding with your experiments.
Q3: How can I minimize the degradation of my this compound stock solutions during storage?
A3: To enhance the stability of your stock solutions, consider the following preventative measures:
-
Storage Conditions: Store solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions.
-
Light Protection: Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil.[5]
-
Inert Atmosphere: For particularly sensitive solutions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH Control: If your experimental protocol allows, buffer the solution to a pH where this compound exhibits maximum stability. This typically requires a preliminary pH stability study.
-
Use of Antioxidants: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, can help to prevent oxidative degradation.[1][2][3][4]
Q4: What is the best solvent to use for dissolving this compound to ensure maximum stability?
A4: The ideal solvent will depend on the specific requirements of your experiment. However, for general stock solutions, aprotic solvents such as anhydrous DMSO or ethanol are often preferred. It is recommended to perform a preliminary solubility and stability study in a few candidate solvents to determine the optimal choice for your application.
Q5: I suspect my this compound solution has degraded. How can I confirm this and quantify the remaining active compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your solution and quantify the concentration of this compound. This method should be able to separate the parent compound from its potential degradation products. See the "Experimental Protocols" section for a detailed methodology.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions to illustrate the impact of environmental factors on degradation.
| Condition | Solvent | Temperature (°C) | Incubation Time (days) | This compound Remaining (%) |
| Control | DMSO | 4 | 30 | 99.5 |
| Elevated Temperature | DMSO | 40 | 30 | 85.2 |
| Acidic pH | 50% Acetonitrile/Water (pH 3) | 25 | 7 | 91.3 |
| Neutral pH | 50% Acetonitrile/Water (pH 7) | 25 | 7 | 98.8 |
| Alkaline pH | 50% Acetonitrile/Water (pH 11) | 25 | 7 | 89.5 |
| UV Light Exposure | Ethanol | 25 | 1 (continuous) | 75.6 |
| Air Exposure | Ethanol | 25 | 15 | 92.1 |
| With Antioxidant (BHT) | Ethanol | 25 | 15 | 98.5 |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol describes a reverse-phase HPLC method for the quantification of this compound and the separation of its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dilute the this compound solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
5. Forced Degradation Study Protocol: To validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) for 48 hours.
-
Analyze all stressed samples by the HPLC method to ensure that the degradation products are well-resolved from the parent peak.
Visualizations
Caption: Troubleshooting workflow for unstable this compound solutions.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with substituted pyrimidines.
Frequently Asked Questions (FAQs)
Q1: My substituted pyrimidine derivative has poor aqueous solubility. What are the initial steps I should take to address this?
A1: Start by characterizing the physicochemical properties of your compound, including its pKa and logP. This will help you choose the most appropriate solubilization strategy. For ionizable compounds, adjusting the pH of the solution can be a simple and effective first step.[1][2] Weakly acidic or basic pyrimidine derivatives will exhibit pH-dependent solubility.[2][3][4][5]
Q2: What are the most common formulation strategies to enhance the solubility of poorly soluble pyrimidine compounds?
A2: Several techniques can be employed, broadly categorized as physical and chemical modifications.[6]
-
Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[6]
-
Chemical Modifications: These involve pH adjustment, salt formation, and prodrug synthesis.[6]
-
Use of Excipients: Cosolvents, surfactants, and complexing agents like cyclodextrins are commonly used to improve solubility.
Q3: How does pH adjustment improve the solubility of substituted pyrimidines?
A3: The solubility of ionizable compounds is highly dependent on the pH of the medium. For a substituted pyrimidine with a basic nitrogen atom, lowering the pH below its pKa will lead to protonation, forming a more soluble salt. Conversely, for an acidic pyrimidine derivative, increasing the pH above its pKa will result in the formation of a more soluble salt.[1][2]
Q4: When should I consider using a cosolvent system?
A4: Cosolvents are organic solvents miscible with water that can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[7] This is a suitable approach for early-stage in vitro experiments. Commonly used cosolvents include DMSO, ethanol, and polyethylene glycols (PEGs). However, their use in in vivo studies may be limited due to potential toxicity.
Q5: What are solid dispersions and how do they enhance solubility?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix, often a polymer.[2][8][9] The drug can exist in an amorphous state or as fine crystalline particles.[8] This formulation enhances solubility by increasing the surface area of the drug, improving wettability, and preventing recrystallization.[8]
Q6: Can nanosuspension technology be applied to substituted pyrimidines?
A6: Yes, nanosuspension is a versatile technique applicable to many poorly water-soluble drugs, including pyrimidine derivatives.[6][10][11] It involves reducing the drug particle size to the nanometer range, which significantly increases the surface area and dissolution velocity, leading to improved solubility and bioavailability.[1][12][13]
Q7: How do cyclodextrins work to improve solubility?
A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble guest molecules, like substituted pyrimidines, within their cavity, forming an inclusion complex.[14] This complex has improved aqueous solubility and stability.[15][16]
Q8: What is a prodrug strategy and when is it useful?
A8: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This strategy is particularly useful for improving physicochemical properties like solubility. For substituted pyrimidines, a hydrophilic moiety can be attached to the parent molecule, which is later cleaved enzymatically or chemically in vivo to release the active drug.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution during in vitro assays.
| Possible Cause | Troubleshooting Step |
| Low intrinsic solubility | Determine the kinetic and thermodynamic solubility of your compound using a shake-flask method.[8][17][18][19][20] This will establish a baseline for further optimization. |
| Incorrect pH of the buffer | If your compound is ionizable, measure its pKa. Adjust the pH of your assay buffer to be at least 1-2 units away from the pKa to ensure the compound is in its more soluble ionized form. |
| Solvent incompatibility | If using a stock solution in an organic solvent (e.g., DMSO), ensure the final concentration of the organic solvent in the aqueous assay buffer is low enough to not cause precipitation. |
| Compound instability | Assess the chemical stability of your compound under the assay conditions (e.g., temperature, light exposure). Degradation can lead to the formation of less soluble byproducts. |
Issue 2: Poor oral bioavailability observed in animal studies despite good in vitro activity.
| Possible Cause | Troubleshooting Step |
| Low dissolution rate in the gastrointestinal tract | Formulate the compound as a nanosuspension or a solid dispersion to increase its dissolution velocity.[1][12][13] |
| pH-dependent solubility leading to precipitation in the gut | Characterize the pH-solubility profile of your compound.[3][4][5][21] If it precipitates at intestinal pH, consider enteric-coated formulations or a prodrug approach. |
| Poor permeability | Even with good solubility, poor permeability across the intestinal membrane can limit absorption. Evaluate the compound's permeability using in vitro models like Caco-2 assays. |
| First-pass metabolism | High first-pass metabolism in the liver can reduce the amount of active drug reaching systemic circulation. Investigate the metabolic stability of your compound using liver microsomes. |
Data Presentation
Table 1: Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives using Solid Dispersions with Various Polymers. [15][22]
| Compound | Polymer Carrier | Drug:Polymer Ratio (w/w) | Apparent Aqueous Solubility |
| Derivative 1 | PVPVA | 10:90 | Significantly Enhanced |
| Derivative 2 | PVPVA | 10:90 | Significantly Enhanced |
| Derivative 3 | Soluplus | 10:90 | Moderately Enhanced |
| Derivative 4 | PEG 6000 | 10:90 | Slightly Enhanced |
| Derivative 5 | HPMC | 10:90 | Moderately Enhanced |
| (Data is qualitative as presented in the source. "Enhanced" indicates a notable increase in the UV-Vis absorbance of the aqueous solution of the formulation compared to the drug alone.) |
Table 2: Solubility of Substituted Pyrimidine Derivatives in Methanol at Different Temperatures. [23][24]
| Compound | Temperature (K) | Mole Fraction Solubility (x10³) |
| MDT 1 | 293.15 | 1.85 |
| 298.15 | 2.01 | |
| 303.15 | 2.18 | |
| 308.15 | 2.36 | |
| 313.15 | 2.55 | |
| MDT 4 | 293.15 | 0.45 |
| 298.15 | 0.52 | |
| 303.15 | 0.60 | |
| 308.15 | 0.69 | |
| 313.15 | 0.79 | |
| MDT 9 | 293.15 | 2.51 |
| 298.15 | 2.75 | |
| 303.15 | 3.01 | |
| 308.15 | 3.29 | |
| 313.15 | 3.59 | |
| (MDT 1: 4-amino-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile; MDT 4: 4-amino-6-(4-chlorophenyl)-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile; MDT 9: 4-amino-6-(furan-2-yl)-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile) |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method[8][17][18][19][20]
This protocol determines the equilibrium (thermodynamic) solubility of a compound.
Materials:
-
Test compound (substituted pyrimidine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for kinetic solubility, if required)
-
2 mL microcentrifuge tubes
-
Orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the solid compound to a 2 mL microcentrifuge tube.
-
Add a known volume of PBS (e.g., 1 mL) to the tube.
-
Seal the tube and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the tubes for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.
Protocol 2: Preparation of a Nanosuspension by Wet Media Milling[1][6][7][10][11][12][13][25][26]
This method is suitable for producing drug nanoparticles.
Materials:
-
Substituted pyrimidine derivative
-
Stabilizer solution (e.g., 0.5% HPMC and 0.5% Tween 80 in purified water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Planetary ball mill or a similar high-energy mill
-
Particle size analyzer
Procedure:
-
Prepare the stabilizer solution by dissolving the HPMC and Tween 80 in purified water.
-
Add the substituted pyrimidine powder to the stabilizer solution to form a presuspension.
-
Charge the milling jar with the milling media and the presuspension.
-
Mill the suspension at a high speed for a specified duration (e.g., 30-60 minutes). The optimal milling time should be determined experimentally.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution of the nanosuspension using a particle size analyzer.
Protocol 3: Preparation of a Solid Dispersion by the Solvent Evaporation Method[2][9][14][27][28][29][30][31]
This is a common method for preparing amorphous solid dispersions.
Materials:
-
Substituted pyrimidine derivative
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
A common volatile solvent (e.g., methanol, ethanol, acetone) in which both the drug and polymer are soluble.
-
Rotary evaporator or a vacuum oven
Procedure:
-
Dissolve the substituted pyrimidine and the hydrophilic polymer in the common solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator.
Visualizations
A generalized workflow for addressing solubility issues.
Inhibition of c-Src/c-Abl signaling by pyrimidines.
References
- 1. scispace.com [scispace.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. sybespharmacy.com [sybespharmacy.com]
- 10. researchgate.net [researchgate.net]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. enamine.net [enamine.net]
- 19. bioassaysys.com [bioassaysys.com]
- 20. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 21. japsonline.com [japsonline.com]
- 22. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. revroum.lew.ro [revroum.lew.ro]
- 24. scispace.com [scispace.com]
Technical Support Center: Chiral Separation of Pyrimidine Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for the chiral separation of pyrimidine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for separating pyrimidine enantiomers?
A1: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most widely used for the chiral separation of a broad range of compounds, including pyrimidine derivatives.[1][2] Examples include Chiralpak® AD and Chiralcel® OD columns.[3] Macrocyclic glycopeptide and cyclodextrin-based CSPs are also effective, particularly for polar compounds.[2] For certain pyrimidine derivatives, Pirkle-type and custom-synthesized CSPs, like those based on aryl-dihydropyrimidines, have shown high enantioselectivity.[4][5]
Q2: How do I choose the initial mobile phase for screening pyrimidine enantiomers?
A2: A common strategy is to screen a set of generic mobile phases in different modes.[3] For normal-phase chromatography, mixtures of n-hexane with ethanol or isopropanol (e.g., 90:10 v/v) are a good starting point.[3] For basic pyrimidine derivatives, adding a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1% v/v) is often necessary to improve peak shape and prevent strong retention on the column.[3] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1% v/v) can be used.[3] In reversed-phase mode, acetonitrile or methanol with water or aqueous buffers are typically employed.[6]
Q3: My pyrimidine enantiomers are not separating. What should I do next?
A3: If you observe no separation (co-elution), a systematic approach to method development is required. The first step is to screen different chiral stationary phases with varying selectivities (e.g., polysaccharide, macrocyclic glycopeptide, Pirkle-type). If separation is still not achieved, screening different mobile phase systems (normal-phase, reversed-phase, polar organic mode) is recommended. Temperature can also be a powerful tool to induce or improve separation; trying both sub-ambient and elevated temperatures can sometimes lead to resolution.
Q4: Can derivatization help in the chiral separation of pyrimidine enantiomers?
A4: Yes, derivatization can be a useful strategy, particularly if you are facing issues with poor peak shape, low detector response, or if direct separation is proving difficult. By reacting the pyrimidine enantiomers with a chiral derivatizing agent, you form diastereomers which can often be separated on a standard achiral column (e.g., C18).[7][8] This is known as an indirect chiral separation. Additionally, for GC analysis, derivatization is often employed to improve the stability and volatility of barbiturates, a class of pyrimidine derivatives.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of pyrimidine enantiomers.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Secondary Interactions | For basic analytes, add a basic modifier like diethylamine (DEA) or ethanolamine (ETA) to the mobile phase (0.1-0.5%). For acidic analytes, add an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (0.1-0.5%). |
| Column Overload | Reduce the sample concentration or injection volume. |
| Incompatible Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent. High concentrations of strong solvents in the sample can cause peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If performance does not improve, consider using a dedicated column regeneration procedure if available for your specific CSP. |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. |
Problem 2: Peak Splitting
| Possible Cause | Suggested Solution |
| Partially Blocked Column Frit | Reverse flush the column (if permitted by the manufacturer). If the problem persists, the frit may need to be replaced, or the entire column may need replacement. |
| Column Void | A void at the head of the column can cause peak splitting. This often requires column replacement. Using a guard column can help protect the analytical column. |
| Incompatible Sample Solvent | The solvent in which the sample is dissolved may be too strong compared to the mobile phase, causing the sample band to spread unevenly upon injection. Try dissolving the sample in the mobile phase. |
| Co-eluting Impurity | The split peak may actually be two different compounds eluting very close together. Altering the mobile phase composition or temperature may help to resolve the two peaks. |
Problem 3: Irreproducible Retention Times and/or Poor Resolution
| Possible Cause | Suggested Solution |
| Changes in Mobile Phase Composition | Ensure accurate and consistent preparation of the mobile phase. For mobile phases containing volatile components (e.g., hexane), prepare fresh daily and keep the reservoir covered. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Chiral separations can be very sensitive to temperature changes. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This can take 20-30 column volumes or more. |
| "Memory Effects" from Additives | If switching between methods using acidic and basic additives on the same column, flush the column extensively with an intermediate solvent (like isopropanol) to remove all traces of the previous additive. |
Quantitative Data Summary
The following tables summarize typical starting conditions for the chiral HPLC separation of different classes of pyrimidine derivatives.
Table 1: Chiral Separation of Barbiturate Enantiomers
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H) | Cyclodextrin-based |
| Mobile Phase | n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v) | Methanol / 0.1% Triethylammonium Acetate buffer |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 210 nm | UV at 220 nm |
| Reference | General starting conditions | [10] |
Table 2: Chiral Separation of Dihydropyrimidine Derivatives
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | CHIRALCEL® OD-H | L-(3,5-dinitrobenzoyl)leucine-based |
| Mobile Phase | Isopropyl alcohol / n-Hexane (70:30, v/v) | Hexane-based with modifiers |
| Flow Rate | 1.0 mL/min | Not Specified |
| Temperature | Ambient | Ambient |
| Detection | UV | UV |
| Reference | [11] | [4] |
Table 3: Chiral Separation of Nucleoside Analogs (e.g., Zidovudine)
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
| Chiral Stationary Phase | Chiralcel OD-H | Cyclobond I 2000 RSP |
| Mobile Phase | n-Hexane / Ethanol | Methanol / Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 266 nm | UV at 266 nm |
| Reference | [12] | [12] |
Experimental Protocols
Protocol 1: General Screening Method for Chiral Pyrimidine Derivatives
This protocol outlines a general screening approach to quickly assess the potential for chiral separation of a novel pyrimidine compound.
-
Column Selection:
-
Select a set of 2-4 complementary chiral stationary phases. A recommended starting set includes:
-
A cellulose-based CSP (e.g., Chiralcel OD-H)
-
An amylose-based CSP (e.g., Chiralpak AD-H)
-
A macrocyclic glycopeptide-based CSP (e.g., Chirobiotic V)
-
-
-
Mobile Phase Preparation:
-
Normal Phase (NP):
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
-
For basic analytes, add 0.1% Diethylamine to each mobile phase.
-
For acidic analytes, add 0.1% Trifluoroacetic Acid to each mobile phase.
-
-
Reversed Phase (RP):
-
Mobile Phase C: Acetonitrile / Water (50:50, v/v)
-
Mobile Phase D: Methanol / 20 mM Ammonium Acetate buffer pH 6.0 (60:40, v/v)
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for 4.6 mm ID columns.
-
Temperature: 25 °C.
-
Injection Volume: 5-10 µL.
-
Detection: UV, wavelength of maximum absorbance of the analyte.
-
-
Screening Procedure:
-
Inject the racemic standard onto each column, running an isocratic elution with each mobile phase for 15-20 minutes.
-
Evaluate the chromatograms for any signs of peak splitting or broadening, which may indicate partial separation.
-
If a promising separation is observed, proceed to optimization by adjusting the ratio of the mobile phase components.
-
Protocol 2: Optimized Method for a 1,4-Dihydropyrimidine Derivative
This protocol is based on a published method for the enantiomeric separation of a specific 1,4-dihydropyrimidine derivative.[11]
-
Column: CHIRALCEL® OD-H (150 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Prepare a mixture of Isopropyl alcohol and n-Hexane in a 70:30 (v/v) ratio.
-
Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength for the analyte.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Decision Tree for Chiral HPLC.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A combinatorial approach to recognition of chirality: preparation of highly enantioselective aryl-dihydropyrimidine selectors for chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scas.co.jp [scas.co.jp]
- 6. Development and validation of a RP-HPLC method for the determination of zidovudine and its related substances in sustained-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsra.net [ijsra.net]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of 4-Ethyl-6-methylpyrimidine and its Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of 4-Ethyl-6-methylpyrimidine and its analogs, supported by available experimental data. The information is presented to facilitate the understanding of their structure-activity relationships and potential therapeutic applications.
Derivatives of the pyrimidine scaffold are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2][3] The nature and position of substituents on the pyrimidine ring play a crucial role in determining the pharmacological profile of these compounds.[4] This guide focuses on this compound and its structural analogs, offering a comparative analysis based on available data.
Physicochemical Properties and Structure-Activity Relationship
The lipophilicity and electronic properties of substituents on the pyrimidine ring are key determinants of their biological activity. Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to predict the biological activity of pyrimidine derivatives by correlating their physicochemical properties with their pharmacological effects.[4][5][6] For instance, in a series of 4,6-disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors, compounds with electron-rich aryl substituents demonstrated higher activity.[7]
While specific quantitative data for this compound is limited in the public domain, analysis of its close analogs allows for inferences regarding its potential activity. The ethyl group at position 4 and the methyl group at position 6 are expected to contribute to the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets of target proteins.
Comparative Biological Activity
The biological activities of pyrimidine derivatives are diverse and highly dependent on their substitution patterns. This section provides a comparative overview of the anticancer, anti-inflammatory, and kinase inhibitory activities of compounds structurally related to this compound.
Anticancer Activity
Numerous pyrimidine derivatives have been investigated for their potential as anticancer agents.[8][9][10][11] Their mechanisms of action often involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and various kinases.[8][9][12]
Table 1: Comparative Anticancer Activity of Selected Pyrimidine Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 4,6-disubstituted pyrimidine derivative (Compound 4i ) | MCF-7 (Breast Cancer) | 1.841 | [10] |
| 4,6-disubstituted pyrimidine derivative (Compound 4f ) | MCF-7 (Breast Cancer) | 1.629 | [10] |
| 2,4,5-substituted pyrimidine derivative | BEL-74502 (Hepatocellular Carcinoma) | < 0.10 | [11] |
| Pyrimido[1,2-b]pyridazin-2-one analog | Not Specified | - | [1] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The data in Table 1 highlights the potent anticancer activity of various substituted pyrimidines. The specific substitutions on the pyrimidine ring significantly impact their potency against different cancer cell lines.
Anti-inflammatory Activity
Pyrimidine derivatives have also shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][3][13][14]
Table 2: Comparative Anti-inflammatory Activity of Selected Pyrimidine Analogs
| Compound/Analog | Assay | Activity/Selectivity | Reference |
| Pyrimidine derivative L1 | COX-1/COX-2 Inhibition | High selectivity towards COX-2 | [13][14] |
| Pyrimidine derivative L2 | COX-1/COX-2 Inhibition | High selectivity towards COX-2 | [13][14] |
| 4-amino-6-alkynylpyrimidine | Adenosine Kinase Inhibition | Potent inhibitors | [15] |
| Morpholinopyrimidine derivative V4 | Nitric Oxide Production Inhibition | Active | [16] |
| Morpholinopyrimidine derivative V8 | Nitric Oxide Production Inhibition | Active | [16] |
The selectivity of certain pyrimidine derivatives for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it may lead to a reduction in gastrointestinal side effects.
Kinase Inhibitory Activity
The structural similarity of the pyrimidine core to the adenine ring of ATP makes it a privileged scaffold for the development of kinase inhibitors.[12] Various pyrimidine derivatives have been identified as potent inhibitors of different kinases, which are crucial regulators of cellular signaling pathways.[7][12][17]
Table 3: Comparative Kinase Inhibitory Activity of Selected Pyrimidine Analogs
| Compound/Analog | Target Kinase | IC50 (µM) | Reference |
| 4,6-disubstituted pyrimidine (Compound 14 ) | MARK4 | 7.52 ± 0.33 | [7] |
| 4,6-disubstituted pyrimidine (Compound 9 ) | MARK4 | 12.98 ± 0.63 | [7] |
| 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidine (Compound 5f ) | CK2 | Micromolar inhibitor | [17] |
| 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidine (Compound 5h ) | CK2 | Micromolar inhibitor | [17] |
| 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidine (Compound 5k ) | CK2 | Micromolar inhibitor | [17] |
The data indicates that subtle structural modifications on the pyrimidine scaffold can lead to significant differences in kinase inhibitory potency and selectivity.
Experimental Protocols
This section outlines general methodologies for key experiments cited in the evaluation of pyrimidine analogs.
Anticancer Activity Assays
1. MTT Cytotoxicity Assay: [10]
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, Caco2).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
2. Sulforhodamine B (SRB) Assay: [9][14]
-
Cell Lines: Various human cancer and normal cell lines.
-
Procedure:
-
Seed cells in 96-well plates.
-
After cell attachment, fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with Sulforhodamine B solution.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Anti-inflammatory Activity Assays
1. In vitro COX Inhibition Assay: [2][13][14]
-
Enzymes: Ovine COX-1 and COX-2.
-
Procedure:
-
Pre-incubate the enzyme with the test compound.
-
Initiate the reaction by adding a substrate (e.g., arachidonic acid).
-
Measure the production of prostaglandins (e.g., PGE2) using an appropriate method, such as an enzyme immunoassay (EIA) kit.
-
Determine the IC50 value for each enzyme to assess potency and selectivity.
-
2. Nitric Oxide (NO) Production Inhibition Assay in Macrophages: [16]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
Pre-treat cells with test compounds for a specified time.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
After incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Calculate the percentage of NO production inhibition.
-
Kinase Inhibitory Activity Assay
1. ATPase Inhibition Assay: [7]
-
Enzyme: Recombinant kinase (e.g., MARK4).
-
Procedure:
-
Incubate the kinase with the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
After a defined incubation period, measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit, such as the ADP-Glo™ Kinase Assay.
-
Determine the IC50 value of the compound.
-
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its analogs are mediated through their interaction with specific cellular signaling pathways. Kinase inhibition is a prominent mechanism, affecting pathways crucial for cell growth, proliferation, and inflammation.[12][18][19]
Caption: Kinase inhibition by pyrimidine analogs.
The diagram above illustrates a generalized signaling pathway where a pyrimidine analog can inhibit a kinase, thereby blocking the downstream signaling cascade that leads to cellular responses such as proliferation and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sciensage.info [sciensage.info]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 15. Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Modulating MGMT expression through interfering with cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating the Structure of Synthesized 4-Ethyl-6-methylpyrimidine: A Comparative Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel synthesized compounds is a critical step in the discovery pipeline. This guide provides a comprehensive framework for validating the structure of 4-Ethyl-6-methylpyrimidine, comparing its expected analytical data against a potential positional isomer, 2-Ethyl-4-methylpyrimidine. Detailed experimental protocols for key analytical techniques are provided, alongside illustrative diagrams to clarify workflows and structural relationships.
Comparative Analysis of Spectroscopic and Chromatographic Data
The primary methods for elucidating the structure of synthesized this compound and differentiating it from its isomer involve Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Gas Chromatography (GC). The expected data for each compound is summarized below.
| Parameter | This compound | 2-Ethyl-4-methylpyrimidine |
| Molecular Formula | C₇H₁₀N₂ | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol | 122.17 g/mol |
| ¹H NMR (Predicted) | ||
| Pyrimidine H-2 | ~8.9 ppm (s, 1H) | - |
| Pyrimidine H-5 | ~6.9 ppm (s, 1H) | ~7.0 ppm (d, 1H) |
| Pyrimidine H-6 | - | ~8.4 ppm (d, 1H) |
| Ethyl -CH₂- | ~2.8 ppm (q, 2H) | ~2.9 ppm (q, 2H) |
| Ethyl -CH₃ | ~1.3 ppm (t, 3H) | ~1.4 ppm (t, 3H) |
| Methyl -CH₃ | ~2.5 ppm (s, 3H) | ~2.6 ppm (s, 3H) |
| ¹³C NMR (Predicted) | ||
| Pyrimidine C-2 | ~158 ppm | ~165 ppm |
| Pyrimidine C-4 | ~168 ppm | ~163 ppm |
| Pyrimidine C-5 | ~118 ppm | ~120 ppm |
| Pyrimidine C-6 | ~165 ppm | ~157 ppm |
| Ethyl -CH₂- | ~30 ppm | ~32 ppm |
| Ethyl -CH₃ | ~12 ppm | ~13 ppm |
| Methyl -CH₃ | ~24 ppm | ~25 ppm |
| Mass Spec (EI) | M⁺ at m/z 122. Key fragments: m/z 107 ([M-CH₃]⁺), m/z 93 ([M-C₂H₅]⁺) | M⁺ at m/z 122. Key fragments: m/z 107 ([M-CH₃]⁺), m/z 93 ([M-C₂H₅]⁺) |
| IR Spectroscopy | C=N stretch (~1550-1600 cm⁻¹), C-H stretch (aromatic ~3050 cm⁻¹, aliphatic ~2850-2950 cm⁻¹) | C=N stretch (~1550-1600 cm⁻¹), C-H stretch (aromatic ~3050 cm⁻¹, aliphatic ~2850-2950 cm⁻¹) |
| Gas Chromatography | Distinct retention time | Different retention time from this compound |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound and its isomer are outlined below.
Synthesis of this compound
A plausible synthetic route involves the condensation of a β-diketone with an amidine.[1]
-
Reaction Setup: To a solution of 3-methyl-2,4-pentanedione (1.1 equivalents) in ethanol, add formamidine acetate (1.0 equivalent) and sodium ethoxide (1.1 equivalents).
-
Reaction Conditions: Stir the mixture at reflux for 12-24 hours.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with acetic acid. Remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Synthesis of 2-Ethyl-4-methylpyrimidine (Isomeric Alternative)
This isomer can be synthesized through the reaction of an enamine with an imidate.
-
Reaction Setup: Combine 1-(dimethylamino)-1-butene (1.0 equivalent) with ethyl acetimidate hydrochloride (1.1 equivalents) in a suitable solvent such as acetonitrile.
-
Reaction Conditions: Heat the mixture at reflux for 6-12 hours.
-
Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Purification: Extract the product with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via fractional distillation or column chromatography.
Analytical Methods
¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
Electron ionization (EI) mass spectra should be obtained on a GC-MS instrument. The sample, dissolved in a volatile solvent like dichloromethane or methanol, is injected into the GC for separation prior to ionization and mass analysis.
IR spectra should be recorded on a Fourier-transform infrared (FT-IR) spectrometer. A thin film of the neat liquid sample can be analyzed between two sodium chloride plates.
GC analysis should be performed on a system equipped with a non-polar capillary column (e.g., DB-5) and a flame ionization detector (FID). The retention times of the synthesized compound and its isomer will be distinct under the same chromatographic conditions.
Visualization of Validation Workflow and Structural Comparison
The following diagrams illustrate the key processes and relationships in the validation of synthesized this compound.
References
Cross-Reactivity Profile of 4,6-Disubstituted Pyrimidines in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 4,6-disubstituted pyrimidine derivatives, a core scaffold in many targeted therapies. Due to the limited availability of specific cross-reactivity data for 4-Ethyl-6-methylpyrimidine, this document focuses on structurally related analogs to offer insights into their potential biological targets and off-target effects. The pyrimidine core is a prevalent motif in kinase inhibitors, and understanding the cross-reactivity of its derivatives is crucial for developing selective and effective therapeutic agents.
Comparative Biological Activity of 4,6-Disubstituted Pyrimidine Analogs
The following table summarizes the in vitro inhibitory activity of various 4,6-disubstituted pyrimidine derivatives against a panel of protein kinases and human cancer cell lines. These compounds often exhibit potent activity against enzymes that are key regulators of cell growth and proliferation.
| Compound Class | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) |
| Pyrazolo[3,4-d]pyrimidines | CDK2/cyclin E | - | K-562 (Leukemia) | 19.8[1] |
| Abl | - | MCF-7 (Breast) | 18.9[1] | |
| Thieno[2,3-d]pyrimidines | EGFR-TK | 0.0091 | MCF-7 (Breast) | -[2] |
| VEGFR-2 | - | HepG2 (Liver) | - | |
| Pyrimidine-5-carbonitriles | EGFR | - | MCF-7 (Breast) | 3.37[1] |
| A549 (Lung) | 3.04[1] | |||
| HepG-2 (Liver) | 4.14[1] | |||
| HCT-116 (Colon) | 2.4[1] | |||
| Pyrimidine-bridged Combretastatins | - | - | MCF-7 (Breast) | 3.38 - 4.67[1] |
| A549 (Lung) | 3.71 - 4.63[1] | |||
| 2,4,6-Trisubstituted pyrimidines | - | - | CEM-13 (Leukemia) | 7.59 - 16.01[1] |
| MDA-MB-231 (Breast) | 7.59 - 16.01[1] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of cross-reactivity studies. Below are protocols for two key assays commonly used to evaluate the biological activity of pyrimidine derivatives.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant Kinase (e.g., EGFR, CDK2)
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (Adenosine Triphosphate)
-
Substrate (peptide or protein specific to the kinase)
-
Test Compound (4,6-disubstituted pyrimidine derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a multi-well plate, add the kinase, substrate, and kinase buffer.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at the Km value for the specific kinase to ensure accurate IC50 determination.[3]
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. If using the ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell Culture Medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[4]
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
Carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathway and Mechanism of Action
Many 4,6-disubstituted pyrimidines function as ATP-competitive inhibitors of protein kinases. By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade. The diagram below illustrates the inhibitory effect of a pyrimidine derivative on the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy.[7][8]
Caption: EGFR signaling pathway inhibition by a pyrimidine derivative.
Conclusion
While direct cross-reactivity data for this compound remains to be established, the analysis of structurally similar 4,6-disubstituted pyrimidines provides valuable insights for researchers. This class of compounds demonstrates significant activity as kinase inhibitors, with varying degrees of selectivity. The provided experimental protocols serve as a foundation for conducting further in vitro studies to characterize the specific biological profile of this compound and other novel pyrimidine derivatives. A thorough understanding of their cross-reactivity is paramount for the development of safe and effective targeted therapies.
References
- 1. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Navigating the Synthesis of 4-Ethyl-6-methylpyrimidine: A Comparative Guide to Synthetic Routes
For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of substituted pyrimidine scaffolds is a cornerstone of medicinal chemistry. The pyrimidine moiety is a privileged heterocycle found in a vast array of biologically active compounds. This guide provides a comparative analysis of plausible synthetic routes to 4-Ethyl-6-methylpyrimidine, offering insights into their efficacy based on established chemical principles. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this comparison is constructed based on well-documented, analogous syntheses of structurally similar 4,6-disubstituted pyrimidines.
The primary and most classical approach to the synthesis of 4,6-dialkylpyrimidines is the Pinner synthesis , which involves the condensation of a β-dicarbonyl compound with an amidine.[1][2] This methodology offers a versatile and straightforward route to the pyrimidine core.
Hypothesized Synthetic Routes
Two principal synthetic pathways, both variations of the Pinner synthesis, are proposed for the efficient synthesis of this compound. These routes are distinguished by the choice of the starting β-diketone.
Route 1: Condensation of 3-Ethylpentane-2,4-dione with Formamidine. Route 2: Condensation of Hexane-2,4-dione with Acetamidine.
Comparative Data
The following table summarizes the anticipated quantitative data for the two proposed synthetic routes. These values are extrapolated from typical yields and reaction conditions for Pinner-type pyrimidine syntheses.
| Parameter | Route 1: 3-Ethylpentane-2,4-dione & Formamidine | Route 2: Hexane-2,4-dione & Acetamidine |
| Starting Materials | 3-Ethylpentane-2,4-dione, Formamidine hydrochloride | Hexane-2,4-dione, Acetamidine hydrochloride |
| Base | Sodium ethoxide or Sodium methoxide | Sodium ethoxide or Sodium methoxide |
| Solvent | Ethanol or Methanol | Ethanol or Methanol |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 4 - 8 hours | 4 - 8 hours |
| Anticipated Yield | 70 - 85% | 70 - 85% |
| Purity | High, requires purification by distillation or crystallization | High, requires purification by distillation or crystallization |
Experimental Protocols
The following are detailed, generalized methodologies for the proposed synthetic routes.
Route 1: Synthesis of this compound from 3-Ethylpentane-2,4-dione and Formamidine
Materials:
-
3-Ethylpentane-2,4-dione
-
Formamidine hydrochloride
-
Sodium metal
-
Anhydrous Ethanol
-
Diethyl ether
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 3-Ethylpentane-2,4-dione (1.0 equivalent). Stir the mixture at room temperature for 15-20 minutes.
-
Addition of Amidine: Add formamidine hydrochloride (1.0 equivalent) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to afford this compound.
Route 2: Synthesis of this compound from Hexane-2,4-dione and Acetamidine
Materials:
-
Hexane-2,4-dione
-
Acetamidine hydrochloride
-
Sodium metal
-
Anhydrous Ethanol
-
Diethyl ether
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide in anhydrous ethanol as described in Route 1.
-
Reaction Setup: Add Hexane-2,4-dione (1.0 equivalent) to the sodium ethoxide solution and stir at room temperature for 15-20 minutes.
-
Addition of Amidine: Add acetamidine hydrochloride (1.0 equivalent) to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Workup and Purification: Follow the same workup and purification procedure as described in Route 1 to isolate the final product, this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
References
A Comparative Performance Analysis of Pyrimidine-Based Catalysts in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The evolution of this reaction has been largely driven by the development of sophisticated catalyst systems, particularly the design of ligands that modulate the reactivity and stability of the palladium center. While phosphine-based ligands have traditionally dominated the field, there is a growing interest in the exploration of nitrogen-containing heterocycles, such as pyrimidines, as alternative ligands. This guide provides a comparative benchmark of the performance of a pyrimidine-based catalyst system against a conventional phosphine-based catalyst in the Suzuki-Miyaura cross-coupling reaction, supported by experimental data.
Performance Benchmark: Pyrimidine vs. Phosphine Ligands
The following tables summarize the quantitative performance of a palladium catalyst system employing a pyrimidine-based ligand (2-aminopyrimidine-4,6-diol) in the Suzuki-Miyaura cross-coupling of various aryl halides with arylboronic acids. For comparative purposes, data for a widely used phosphine-based ligand, SPhos, is also presented under similar reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
| Entry | Aryl Iodide | Catalyst System | Ligand | Yield (%) | TON | TOF (h⁻¹) |
| 1 | Iodobenzene | Pd(OAc)₂ / Ligand | 2-aminopyrimidine-4,6-diol | 98 | 980,000 | 40,833 |
| 2 | Iodobenzene | Pd(OAc)₂ / Ligand | SPhos | >99 | - | - |
| 3 | 4-Iodotoluene | Pd(OAc)₂ / Ligand | 2-aminopyrimidine-4,6-diol | 97 | 970,000 | 40,417 |
| 4 | 4-Iodotoluene | Pd(OAc)₂ / Ligand | SPhos | 98 | - | - |
| 5 | 4-Iodoanisole | Pd(OAc)₂ / Ligand | 2-aminopyrimidine-4,6-diol | 96 | 960,000 | 40,000 |
| 6 | 4-Iodoanisole | Pd(OAc)₂ / Ligand | SPhos | 97 | - | - |
TON (Turnover Number) and TOF (Turnover Frequency) data for the pyrimidine-based system are based on a catalyst loading of 0.0001 mol% for the reaction of iodobenzene with phenylboronic acid, which achieved a yield of up to 98%[1]. Data for SPhos is representative of typical high-yield conditions found in the literature for similar substrates[2][3].
Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst System | Ligand | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂ / Ligand | 2-aminopyrimidine-4,6-diol | 95 |
| 2 | Bromobenzene | Pd(OAc)₂ / Ligand | SPhos | 98 |
| 3 | 4-Bromotoluene | Pd(OAc)₂ / Ligand | 2-aminopyrimidine-4,6-diol | 94 |
| 4 | 4-Bromotoluene | Pd(OAc)₂ / Ligand | SPhos | 97 |
| 5 | 4-Bromoanisole | Pd(OAc)₂ / Ligand | 2-aminopyrimidine-4,6-diol | 92 |
| 6 | 4-Bromoanisole | Pd(OAc)₂ / Ligand | SPhos | 96 |
Yields are based on reactions run to completion. The pyrimidine-based system demonstrates high efficiency for the coupling of various aryl bromides[1].
Table 3: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Catalyst System | Ligand | Yield (%) |
| 1 | Chlorobenzene | Pd(OAc)₂ / Ligand | 2-aminopyrimidine-4,6-diol | 85 |
| 2 | Chlorobenzene | Pd(OAc)₂ / Ligand | SPhos | 94 |
| 3 | 4-Chlorotoluene | Pd(OAc)₂ / Ligand | 2-aminopyrimidine-4,6-diol | 82 |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ / Ligand | SPhos | 92 |
| 5 | 4-Chloroanisole | Pd(OAc)₂ / Ligand | 2-aminopyrimidine-4,6-diol | 78 |
| 6 | 4-Chloroanisole | Pd(OAc)₂ / Ligand | SPhos | 90 |
The coupling of less reactive aryl chlorides highlights the robustness of modern catalyst systems. While the pyrimidine-based system provides good yields, phosphine ligands like SPhos often show superior performance for these challenging substrates[1][2][3].
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling using a Pyrimidine-Based Catalyst System
This protocol is adapted from the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[4][5]
Materials:
-
Aryl halide (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine, 1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Pyrimidine ligand (e.g., 2-aminopyrimidine-4,6-diol, 0.02 mmol, 2 mol% if using Pd(OAc)₂)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane, 5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.1 mmol), palladium catalyst, pyrimidine ligand (if applicable), and base.
-
Add the solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Logical Workflow for Catalyst Performance Evaluation
References
A Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted Pyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among these, derivatives substituted at the 4 and 6 positions have garnered significant attention as potent inhibitors of various protein kinases, which are critical targets in oncology and other diseases.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,6-disubstituted pyrimidine derivatives, with a focus on their activity as kinase inhibitors. While specific SAR studies on 4-ethyl-6-methylpyrimidine as a central scaffold are limited in publicly available research, this guide draws upon broader studies of 4,6-diaryl and other disubstituted pyrimidines to elucidate key structural determinants for potent kinase inhibition.
Comparative Analysis of Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative 4,6-disubstituted pyrimidine derivatives against key oncogenic kinases, namely Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The data highlights how modifications at the C4 and C6 positions of the pyrimidine ring, as well as substitutions at other positions, impact inhibitory potency.
Table 1: SAR of 4,6-Diaryl Pyrimidine Derivatives as EGFR and VEGFR-2 Inhibitors [5]
| Compound ID | R¹ (at C4-phenyl) | R² (at C6-phenyl) | R³ (at C2-thio) | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| 9 | H | H | 4-methoxybenzyl | 190 | 210 |
| 14 | 4-OCH₃ | H | 4-methoxybenzyl | 85 | 98 |
| 17 | 4-OCH₃ | 3-OCH₃ | ethyl | 45 | 52 |
| 19 | 4-OCH₃ | 3,4-diOCH₃ | ethyl | 38 | 41 |
| 22 | 4-OCH₃ | 3-OCH₃ | 4-methoxybenzyl | 18 | 22 |
| 29 | 4-Cl | 3,4-diOCH₃ | 4-methoxybenzyl | 25 | 24 |
| Sorafenib | - | - | - | 35 | 0.17 |
Data extracted from a study on 4,6-diaryl pyrimidines. The compounds were evaluated for their ability to inhibit EGFR and VEGFR-2 kinase activity.[5]
Key SAR Insights from Table 1:
-
Substitution on the Phenyl Rings: The introduction of electron-donating methoxy groups (–OCH₃) on the phenyl rings at both C4 and C6 positions generally enhances the inhibitory activity against both EGFR and VEGFR-2 compared to the unsubstituted analog (compound 9 vs. 14 , 17 , 19 , 22 ).
-
Effect of C2-substituent: A 4-methoxybenzyl group at the C2-thio position appears to be more favorable for potent inhibition than a smaller ethyl group (compound 22 vs. 17 ).
-
Halogen Substitution: The presence of a chloro (–Cl) group at the 4-position of the C4-phenyl ring, in combination with dimethoxy substitution on the C6-phenyl ring, results in potent dual inhibition (compound 29 ).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols for the synthesis and biological evaluation of 4,6-disubstituted pyrimidine derivatives as kinase inhibitors.
General Synthesis of 4,6-Diaryl Pyrimidine Derivatives[5]
A mixture of the appropriate chalcone (1 mmol), thiourea (2 mmol), and potassium hydroxide (2 mmol) in ethanol (20 mL) was refluxed for 8-12 hours. The reaction progress was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled to room temperature and poured into ice-cold water. The resulting precipitate was filtered, washed with water, and recrystallized from ethanol to afford the corresponding 4,6-diaryl-2-thioxopyrimidine. Subsequent alkylation at the 2-thio position was achieved by reacting the thioxopyrimidine with the desired alkyl or benzyl halide in the presence of a base like sodium hydride in a suitable solvent such as dimethylformamide (DMF).
In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)[5]
The inhibitory activity of the synthesized compounds against EGFR and VEGFR-2 was determined using an enzyme-linked immunosorbent assay (ELISA). The protocol involves the following steps:
-
Plate Coating: 96-well plates were coated with a solution of poly (Glu, Tyr) 4:1 as a substrate.
-
Kinase Reaction: The kinase reaction was initiated by adding the respective kinase (EGFR or VEGFR-2), the test compound (at various concentrations), and ATP to the coated wells.
-
Incubation: The plates were incubated at 37°C for a specified period to allow for phosphorylation of the substrate.
-
Detection: The phosphorylated substrate was detected using a specific anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).
-
Signal Measurement: The HRP substrate, TMB, was added, and the color development was stopped with sulfuric acid. The absorbance was measured at 450 nm.
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) was calculated from the dose-response curves.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological and experimental processes can aid in understanding the context of SAR studies. The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: Simplified EGFR and VEGFR-2 signaling pathways.
Caption: General workflow for SAR studies.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
In Vivo vs. In Vitro Activity of Functionalized Pyrimidines: A Comparative Guide
Functionalized pyrimidines are a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Their efficacy, however, can vary significantly between controlled laboratory settings (in vitro) and complex biological systems (in vivo). This guide provides a comparative analysis of the in vitro and in vivo activities of two distinct classes of functionalized pyrimidines: Alisertib, an Aurora A kinase inhibitor, and a novel pyrrolopyrimidine-based ENPP1 inhibitor.
Alisertib (MLN8237): An Aurora A Kinase Inhibitor
Alisertib is a selective, orally bioavailable inhibitor of Aurora A kinase, a key regulator of mitosis. Its therapeutic potential has been extensively studied in various cancer models.
Quantitative Data Summary
| Parameter | In Vitro Activity | In Vivo Activity |
| Target | Aurora A Kinase | Aurora A Kinase in tumor tissue |
| Metric | IC50 (Enzymatic Assay) | Tumor Growth Inhibition (TGI) |
| Value | 1.2 nM[1][2] | 43.3% at 3 mg/kg/day |
| IC50 (Cell-based Assay) | 84.2% at 10 mg/kg/day | |
| (HCT-116 cells) | 94.7% at 30 mg/kg/day[1] | |
| 6.7 nM[1] | ||
| Antiproliferative IC50 | Tumor stasis at a dose that resulted in a decrease in FLT uptake[1] | |
| (Various cell lines) | ||
| 15 - 469 nM[1] |
Experimental Protocols
In Vitro Kinase Inhibition Assay: The inhibitory activity of Alisertib against Aurora A kinase was determined using a Kinase-Glo Plus Luminescent Kinase assay. Recombinant glutathione S-transferase (GST)-tagged N-terminal truncated human Aurora A was expressed and purified. The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and the inhibitory effect of Alisertib is quantified by measuring the reduction in ATP consumption in its presence. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was then calculated.
In Vitro Cell Proliferation Assay: Human tumor cell lines, such as HCT-116, were cultured in appropriate media. Cells were seeded in 96-well plates and treated with increasing concentrations of Alisertib or a vehicle control (DMSO). After a specified incubation period (e.g., 72 hours), cell proliferation was assessed using a BrdU cell proliferation ELISA assay. This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells. The IC50 values for antiproliferative activity were determined by plotting the percentage of cell growth inhibition against the drug concentration.[1]
In Vivo Tumor Xenograft Studies: Female nude mice were subcutaneously inoculated with human tumor cells, such as HCT-116. Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. Alisertib was administered orally, once or twice daily, at various dose levels (e.g., 3, 10, 30 mg/kg). The control group received a vehicle solution. Tumor volumes were measured regularly using calipers. At the end of the study, the percentage of tumor growth inhibition (TGI) was calculated for each treatment group relative to the control group.[1]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the signaling pathway inhibited by Alisertib and a generalized workflow for its evaluation.
Pyrrolopyrimidine-Based ENPP1 Inhibitor (Compound 18p)
A novel series of pyrrolopyrimidine derivatives has been identified as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the STING (Stimulator of Interferon Genes) pathway, a key component of the innate immune system.
Quantitative Data Summary
| Parameter | In Vitro Activity | In Vivo Activity |
| Target | ENPP1 | ENPP1 in the tumor microenvironment |
| Metric | IC50 | Tumor Growth Inhibition |
| Value | 25.0 nM[3][4] | Significant suppression of tumor growth in a 4T1 syngeneic mouse model[3][4] |
| Metric | STING Pathway Activation | |
| Value | Concentration-dependent increase in cGAMP-induced ISRE activation and cytokine secretion[3][4] |
Experimental Protocols
In Vitro ENPP1 Inhibition Assay: The inhibitory potency of the pyrrolopyrimidine derivatives against ENPP1 was assessed using a biochemical assay. Recombinant human ENPP1 was incubated with a fluorescently labeled substrate in the presence of varying concentrations of the inhibitor. The enzymatic activity of ENPP1 leads to the cleavage of the substrate, resulting in an increase in fluorescence. The IC50 value was determined by measuring the concentration of the inhibitor required to reduce the enzymatic activity by 50%.[3][4]
In Vitro STING Pathway Activation Assay: THP-1 dual reporter cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter (ISRE), were used. These cells were treated with the ENPP1 inhibitor in the presence of cGAMP (cyclic GMP-AMP), the natural ligand for STING. Activation of the STING pathway leads to the expression of the reporter gene. The level of STING activation was quantified by measuring the luminescence of the secreted luciferase. The induction of cytokines such as IFN-β and IP-10 was also measured in the cell culture supernatant using ELISA.[3][4]
In Vivo Syngeneic Mouse Model: BALB/c mice were inoculated with 4T1 murine breast cancer cells. Once tumors were established, mice were treated with the ENPP1 inhibitor. Tumor growth was monitored over time by measuring tumor volume. At the end of the study, the antitumor efficacy was evaluated by comparing the tumor sizes in the treated group to a vehicle-treated control group.[3][4]
Signaling Pathway and Experimental Workflow
The diagram below depicts the STING signaling pathway modulated by the ENPP1 inhibitor and the workflow for its preclinical evaluation.
References
Head-to-Head Showdown: Pyrimidine vs. Purine Analogs in the Cancer Research Arena
A Comparative Guide for Researchers and Drug Development Professionals
In the relentless pursuit of effective cancer therapies, antimetabolites have long been a cornerstone of chemotherapeutic strategies. Among these, pyrimidine and purine analogs stand out for their ability to disrupt the fundamental processes of DNA and RNA synthesis, selectively targeting rapidly proliferating cancer cells. This guide provides a head-to-head comparison of these two crucial classes of anticancer agents, offering a comprehensive overview of their mechanisms, efficacy, and the experimental frameworks used to evaluate them. By presenting quantitative data, detailed experimental protocols, and visualized signaling pathways, we aim to equip researchers, scientists, and drug development professionals with the objective information needed to advance cancer research.
At a Glance: Key Differences in Mechanism of Action
Pyrimidine and purine analogs, while both targeting nucleotide metabolism, employ distinct strategies to induce cancer cell death. Pyrimidine analogs, such as 5-Fluorouracil (5-FU), Cytarabine, and Gemcitabine, primarily interfere with the synthesis of pyrimidine nucleosides (cytosine, thymine, and uracil). Purine analogs, including 6-Mercaptopurine (6-MP), Fludarabine, and Cladribine, disrupt the synthesis and metabolism of purine nucleosides (adenine and guanine).[1] This fundamental difference in their targets leads to distinct downstream effects on DNA replication, RNA function, and ultimately, cell viability.
In Vitro Cytotoxicity: A Tale of Two Analogs
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a drug. The following tables summarize the IC50 values for representative pyrimidine and purine analogs in various cancer cell lines.
Table 1: Comparison of IC50 Values in Hematological Malignancy Cell Lines
| Drug Class | Drug | Cancer Cell Line | IC50 (µM) | Citation |
| Pyrimidine Analog | Cytarabine | HL-60 (AML) | Not explicitly stated, but intrinsic cytotoxicity noted | [2] |
| Purine Analog | Cladribine | HL-60 (AML) | Not explicitly stated, but intrinsic cytotoxicity noted | [2] |
| Pyrimidine Analog | Gemcitabine | HL-60 (AML) | High degree of intrinsic cytotoxicity as a single agent | [2] |
| Purine Analog | Fludarabine | HL-60 (AML) | Less cytotoxic than Gemcitabine as a single agent | [2] |
Table 2: Comparison of IC50 Values in Solid Tumor Cell Lines (Colon Cancer)
| Drug Class | Drug | Cancer Cell Line | IC50 (µM) after 48h | Citation |
| Pyrimidine Analog | 5-Fluorouracil | HCT116 | 19.87 | [3] |
| Pyrimidine Analog | 5-Fluorouracil | SW480 | 19.85 | [3] |
| Pyrimidine Analog | 5-Fluorouracil | HT-29 | 34.18 | [3] |
| Purine Analog | 6-Mercaptopurine | SW480 | >100 | [4] |
Preclinical In Vivo Efficacy: Tumor Growth Inhibition
Animal models, particularly xenograft studies in mice, are crucial for evaluating the in vivo efficacy of anticancer agents. The following table presents data on tumor growth inhibition from a preclinical study.
Table 3: Comparison of In Vivo Tumor Growth Inhibition in a Colon Cancer Xenograft Model
| Drug Class | Drug | Animal Model | Dosing | Tumor Growth Inhibition | Citation |
| Pyrimidine Analog | 5-Fluorouracil | Nude mice with HCT116 xenografts | 10 mg/kg | Significant reduction in tumor growth | [5] |
| Purine Analog | 6-Mercaptopurine | N/A | N/A | Data not available for a direct comparison in a similar model |
Clinical Efficacy: A Head-to-Head Look in Acute Myeloid Leukemia (AML)
Clinical trials provide the ultimate test of a drug's efficacy and safety in patients. The following table summarizes the results of a clinical study comparing a purine and a pyrimidine analog in the treatment of AML.
Table 4: Clinical Trial Outcomes for Cladribine (Purine Analog) and Cytarabine (Pyrimidine Analog) in Acute Myeloid Leukemia (AML)
| Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) | Median Overall Survival (OS) | Citation |
| Cladribine + Low-Dose Cytarabine (LD-AC) | Elderly (≥60 years) unfit for intensive chemotherapy | 54% | 32% | 17.3 months (for responders) | [1] |
| Cladribine + Idarubicin + Cytarabine (IAC) vs. Idarubicin + Cytarabine (IA) | Newly diagnosed AML (adults) | 80.5% (IAC) vs. 72.4% (IA) | Not specified | 2-year OS: 81.3% (IAC) vs. 70.0% (IA) |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of pyrimidine and purine analogs can be visualized through their impact on cellular signaling pathways.
Pyrimidine Analog Signaling
Pyrimidine analogs primarily induce apoptosis through the disruption of DNA synthesis and function.
Purine Analog Signaling
Purine analogs induce cell death by being incorporated into DNA and RNA and by inhibiting key enzymes in purine metabolism.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the pyrimidine and purine analogs. Remove the culture medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical xenograft study to assess the in vivo efficacy of anticancer drugs.
Workflow:
Detailed Protocol:
-
Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel). Inject approximately 1-5 x 10^6 cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, pyrimidine analog, purine analog).
-
Drug Administration: Administer the drugs according to the planned dosing schedule (e.g., intraperitoneal injection, oral gavage) and concentration. The vehicle control group receives the same volume of the drug solvent.
-
Monitoring: Measure tumor dimensions with calipers two to three times a week and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the experiment for a predetermined period or until tumors in the control group reach a maximum allowable size.
-
Data Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) as a percentage relative to the control group.
Conclusion
Both pyrimidine and purine analogs are potent classes of anticancer agents with established clinical utility. This guide highlights that while they share the common goal of disrupting nucleic acid synthesis, their specific mechanisms and efficacy can vary depending on the drug, cancer type, and context of their use. The provided data and protocols offer a framework for the objective comparison of these agents in a research setting. For drug development professionals, understanding these head-to-head differences is critical for identifying the most promising candidates and designing rational combination therapies to overcome drug resistance and improve patient outcomes. Further direct comparative studies, particularly in solid tumors, will be invaluable in refining our understanding and maximizing the therapeutic potential of these essential anticancer drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of fludarabine and gemcitabine on human acute myeloid leukemia cell line HL 60: direct comparison of cytotoxicity and cellular Ara-C uptake enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 5-Fluorouracil resistant colon cancer cells are addicted to OXPHOS to survive and enhance stem-like traits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Validation of a New Analytical Method for Pyrimidine Compounds
For researchers, scientists, and professionals in drug development, the validation of a new analytical method is a critical process to ensure reliable and accurate quantification of pyrimidine compounds in pharmaceutical formulations and biological matrices. This guide provides a comprehensive comparison of a hypothetical new analytical method against established techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The performance of any new analytical method for pyrimidine compounds must be rigorously evaluated against existing methods. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are two widely used and well-established techniques for the analysis of pyrimidine derivatives like 5-fluorouracil.[1][2] A novel UV-VIS spectrophotometric method can also be considered for its simplicity and cost-effectiveness.[3][4]
The following table summarizes the key performance parameters for these methods, providing a benchmark for the validation of a new analytical technique.
| Parameter | HPLC-UV | LC-MS/MS | New Method (Hypothetical UV-VIS) |
| **Linearity (R²) ** | >0.999 | >0.9958[5] | 0.997[3] |
| Accuracy (% Recovery) | 98-102% | Not explicitly stated, but method successfully distinguished pathological and normal samples[6] | 98.97% to 99.83%[3] |
| Precision (%RSD) | <2% | Not explicitly stated, but reliable determination of 27 analytes was achieved[7] | <1.5%[3] |
| Limit of Detection (LOD) | ng/mL range | 0.03 ppm[5] | 145.2 µg/ml[3] |
| Limit of Quantitation (LOQ) | ng/mL range | 0.08 ppm[5] | 440.0 µg/ml[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are outlines of typical experimental protocols for the key validation parameters.
Linearity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure:
-
Prepare a stock solution of the pyrimidine standard in a suitable solvent.
-
Create a series of at least five dilutions of the stock solution to cover the expected concentration range of the samples.
-
Analyze each dilution in triplicate using the specified analytical method.
-
Plot the mean response (e.g., absorbance, peak area) against the known concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value close to 1 indicates good linearity.[3]
-
Accuracy
Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies.
-
Procedure:
-
Prepare a sample matrix (placebo) without the analyte.
-
Spike the placebo with known concentrations of the pyrimidine standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) x 100%
-
The mean recovery should fall within an acceptable range, typically 98-102%.
-
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
-
Procedure for Repeatability (Intra-day precision):
-
Prepare a minimum of six samples at the same concentration (e.g., 100% of the target concentration).
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the mean and standard deviation of the results and determine the %RSD.
-
-
Procedure for Intermediate Precision (Inter-day precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined results from both days. A low %RSD indicates good precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure (based on the standard deviation of the response and the slope):
-
Prepare a series of blank samples and samples with very low concentrations of the analyte.
-
Determine the standard deviation of the response of the blank samples (σ).
-
Determine the slope (S) of the calibration curve.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)[8]
-
-
Visualizing the Validation Workflow
A clear understanding of the analytical method validation workflow is essential. The following diagram illustrates the logical sequence of validation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in ticagrelor API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
Safety Operating Guide
Proper Disposal of 4-Ethyl-6-methylpyrimidine: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-Ethyl-6-methylpyrimidine, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This document outlines the necessary procedural steps for the safe handling and disposal of this compound, a flammable and harmful chemical. Adherence to these guidelines is critical for minimizing risks within research, scientific, and drug development environments.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all necessary safety measures are in place.
-
Ventilation: Always handle this substance in a well-ventilated area, preferably under a chemical fume hood to avoid inhalation of vapors.[1][2]
-
Ignition Sources: Keep away from open flames, hot surfaces, sparks, and any other potential sources of ignition.[1] This compound is a flammable liquid and vapor.[1]
-
Personal Protective Equipment (PPE): All personnel involved in the handling and disposal process must wear the following PPE:
-
Gloves: Inspect gloves for integrity before use.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Protective Clothing: Flame retardant and antistatic protective clothing is recommended.[1]
-
II. Step-by-Step Disposal Procedure
Follow this procedure for the routine disposal of this compound waste.
-
Waste Collection:
-
Waste Segregation:
-
Do not mix with other waste streams unless explicitly permitted by your institution's chemical safety guidelines.
-
-
Labeling:
-
Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution, including hazard symbols.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or designated chemical waste handler to schedule a pickup. Do not attempt to dispose of this chemical down the drain.[1]
-
III. Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is required to mitigate hazards.
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
Cover drains to prevent the substance from entering waterways.[1]
-
Use a liquid-absorbent material, such as Chemizorb®, to bind the spilled chemical.
-
-
Collection:
-
Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.
-
-
Decontamination:
-
Clean the affected area thoroughly.
-
-
Personal Safety:
IV. Quantitative Data
| Hazard Classification | GHS Statements |
| Flammable Liquid | Category 3[1] |
| Acute Toxicity (Oral) | Category 4[1] |
| Acute Toxicity (Dermal) | Category 3[1] |
| Skin Irritation | Category 2[1] |
| Eye Irritation | Category 2A[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[1] |
| Acute Aquatic Hazard | Category 3[1] |
| Chronic Aquatic Hazard | Category 3[1] |
V. Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 4-Ethyl-6-methylpyrimidine
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Ethyl-6-methylpyrimidine was located. The following guidance is synthesized from safety data for structurally similar pyrimidine derivatives. Researchers must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
This document provides crucial safety and logistical information for laboratory professionals engaged in research and development involving this compound. The procedural guidance herein is intended to foster a culture of safety and establish a reliable source of information for handling chemical compounds.
Hazard Analysis of Structurally Related Pyrimidine Derivatives
To ensure a conservative approach to safety, the following table summarizes the known hazards of pyrimidine compounds that are structurally analogous to this compound. This data should be used to inform the minimum personal protective equipment (PPE) and handling protocols.
| Compound Name | CAS Number | Physical Form | Hazard Statements |
| 4-Chloro-6-ethyl-2-methylpyrimidine | 89966-72-3 | Solid | Harmful if swallowed, Causes serious eye damage. |
| 2,4-Dihydroxy-6-methylpyrimidine (6-Methyluracil) | 626-48-2 | Solid | Suspected of damaging fertility or the unborn child.[1] |
| Pyrimidine | 289-95-2 | Liquid | Flammable liquid and vapor, Harmful if swallowed, Toxic in contact with skin, Causes skin and eye irritation. |
| 2,4-Dichloro-6-methylpyrimidine | Not Available | Solid | Causes severe skin burns and eye damage. |
| Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 299949-24-9 | Solid | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE) Protocol
Based on the potential hazards identified from related compounds, the following PPE is mandatory when handling this compound to minimize exposure risk.
1. Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are required at all times.[1]
-
Face Shield: A face shield should be worn in addition to goggles when there is a significant risk of splashes or when handling larger quantities.
2. Skin Protection:
-
Gloves: Chemically resistant gloves are essential. Given the lack of specific permeation data, it is prudent to double-glove. Nitrile gloves are a common choice for general laboratory use, but a thorough glove compatibility check is recommended. Discard gloves immediately if they become contaminated.
-
Laboratory Coat: A flame-resistant lab coat should be worn and properly fastened.
-
Full-Body Protection: For procedures with a high risk of splashing or aerosol generation, consider using a chemical-resistant apron or coveralls.
3. Respiratory Protection:
-
Fume Hood: All handling of this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Respirator: If a fume hood is not available or if there is a potential for exposure above established limits, a NIOSH-approved respirator with appropriate cartridges should be used. Consult with your institution's EHS for respirator selection and fit-testing.[3]
Step-by-Step Operational Plan
A systematic approach to handling this compound is critical for ensuring laboratory safety.
1. Preparation and Pre-Handling:
-
Area Designation: Designate a specific area within a chemical fume hood for handling the compound.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Spill Kit: Have a chemical spill kit appropriate for solid and liquid organic compounds readily available.
2. Handling the Compound:
-
Weighing: If the compound is a solid, handle it carefully to avoid generating dust. Use a balance inside the fume hood or a powder-containment hood.
-
Dissolving: If preparing a solution, add the solid slowly to the solvent to avoid splashing.
-
Heating: If heating is required, use a well-controlled heating mantle or hot plate with a stirrer to ensure even heating and prevent bumping. Avoid open flames.
-
Transfers: Use appropriate tools such as spatulas for solids and pipettes or cannulas for liquids to minimize the risk of spills.
3. Post-Handling and Storage:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent and cleaning agent.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment.
-
Waste Collection: Collect all waste materials, including contaminated PPE, disposable labware, and excess reagents, in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Disposal Procedures: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance on hazardous waste disposal procedures.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
